Bropirimine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-amino-5-bromo-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-8(6-4-2-1-3-5-6)13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUUIPMOFZIWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046803 | |
| Record name | Bropirimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56741-95-8 | |
| Record name | Bropirimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56741-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bropirimine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056741958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bropirimine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bropirimine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bropirimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56741-95-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROPIRIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J57CTF25XJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bropirimine: A Technical Whitepaper on its Discovery, Synthesis, and Immunomodulatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bropirimine, chemically known as 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, is a synthetic pyrimidinone derivative that has garnered significant interest for its potent immunomodulatory, antiviral, and antitumor properties. Initially developed by The Upjohn Company, this compound has been extensively studied, particularly for its efficacy in the treatment of superficial bladder cancer. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, detailed experimental protocols, a summary of its biological activities with a focus on its mechanism of action as an interferon inducer, and a review of its preclinical and clinical development. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.
Discovery and History
This compound was first synthesized and evaluated by a team of researchers at The Upjohn Company in the early 1980s. The discovery was part of a broader investigation into 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones as potential interferon-inducing and antiviral agents[1]. The initial publication by Skulnick et al. in 1985 in the Journal of Medicinal Chemistry detailed the synthesis and structure-activity relationships of a series of these compounds, with this compound emerging as a lead candidate due to its potent biological activity[1]. Subsequent research focused on its immunomodulatory and antitumor effects, leading to numerous preclinical and clinical studies, primarily for carcinoma in situ of the bladder[2][3][4].
Synthesis of this compound
The synthesis of this compound and its analogs has been described in the scientific literature. The core structure is typically assembled through the condensation of a β-ketoester with guanidine, followed by halogenation.
General Synthesis Scheme
A common synthetic route to 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (this compound) involves the following key steps:
-
Formation of a β-ketoester: This can be achieved through various methods, such as the Claisen condensation.
-
Condensation with Guanidine: The resulting β-ketoester is then reacted with guanidine to form the 2-aminopyrimidinone ring.
-
Bromination: The final step involves the selective bromination at the 5-position of the pyrimidinone ring to yield this compound.
Detailed Experimental Protocol
The following protocol is a representative synthesis for 2-amino-6-aryl-4(3H)-pyrimidinones, which can be adapted for this compound.
Step 1: Synthesis of 2-amino-6-phenyl-4(3H)-pyrimidinone
-
A mixture of the appropriate β-ketoester (e.g., ethyl benzoylacetate) and guanidine carbonate is refluxed in a suitable solvent system, such as an ethanol-toluene mixture, to yield the 2-amino-6-phenyl-4(3H)-pyrimidinone intermediate.
Step 2: Bromination to yield 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (this compound)
-
The 2-amino-6-phenyl-4(3H)-pyrimidinone intermediate is dissolved in a suitable solvent, such as acetic acid.
-
A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise to the solution while stirring.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by filtration, washed with a suitable solvent to remove impurities, and dried to afford this compound.
Quantitative Synthesis Data
| Parameter | Value | Reference |
| Yield (2-amino-6-methyl-4(3H)-pyrimidinone) | 65% | |
| Yield (2-Amino-5-bromo-6-(substituted)pyrimidin-4(3H)-one derivatives) | 78% |
Note: Specific yield for the direct synthesis of this compound was not detailed in the reviewed abstracts, but yields for analogous compounds are provided for reference.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the induction of interferon (IFN) production, which in turn stimulates a cascade of immune responses. It is known to be an agonist of Toll-like receptor 7 (TLR7).
This compound-Induced Interferon Signaling Pathway
Downstream Immunomodulatory Effects
The induction of interferons and other cytokines like Tumor Necrosis Factor-alpha (TNF-α) by this compound leads to a broad spectrum of immunomodulatory effects, including:
-
Activation of Natural Killer (NK) cells: Enhanced NK cell activity contributes to the direct killing of tumor cells.
-
Macrophage activation: Increased macrophage cytotoxicity further aids in tumor cell clearance.
-
Modulation of T-cell responses: this compound can influence T-cell differentiation and function, promoting an anti-tumor immune environment.
Interestingly, some studies suggest that this compound may also possess direct antitumor activity independent of its cytokine-mediated effects.
Experimental Workflow for Biological Evaluation
The biological activity of this compound and its analogs is typically assessed through a series of in vitro and in vivo assays.
Preclinical and Clinical Development
This compound has undergone extensive preclinical and clinical evaluation, primarily for the treatment of carcinoma in situ (CIS) of the bladder.
Preclinical Studies
Preclinical studies in various animal models demonstrated this compound's ability to inhibit tumor growth, particularly in carcinogen-induced bladder cancer models. These studies also confirmed its mechanism of action as an interferon inducer and its ability to activate NK cells.
Clinical Trials
Numerous clinical trials have been conducted to evaluate the safety and efficacy of this compound in humans.
Phase I Clinical Trials:
Phase I studies established the safety profile and optimal dosing regimen for oral this compound administration. The toxicity was found to be minimal at therapeutic doses.
Phase II Clinical Trials for Bladder Cancer:
Phase II trials demonstrated significant efficacy of this compound in patients with superficial bladder cancer, particularly carcinoma in situ.
| Study | Patient Population | Treatment Regimen | Complete Response (CR) Rate | Key Findings | Reference |
| Sarosdy et al. | 33 evaluable patients with bladder CIS | 3.0 g/day for 3 consecutive days weekly | 61% | High response rate, including in patients who failed prior BCG therapy. | |
| Akaza et al. | 41 evaluable patients with bladder CIS | 750 mg every two hours, three times a day, for three consecutive days weekly | 41.5% | This compound is a useful oral agent for bladder CIS. | |
| Sarosdy et al. | 65 evaluable patients with BCG-resistant bladder CIS | 3.0 g/day for 3 consecutive days weekly | 32% | An alternative to cystectomy for some patients with BCG-resistant CIS. | |
| Sarosdy et al. | 42 evaluable patients with CIS (in combination with BCG) | This compound 3.0 g/day for 3 days/week + BCG 50 mg weekly | 67% | The combination did not show a significantly greater response than BCG alone. |
Adverse Effects in Clinical Trials:
The most commonly reported adverse effects of this compound in clinical trials were flu-like symptoms, including fever, malaise, and headache, as well as gastrointestinal symptoms like anorexia and nausea. These side effects were generally mild to moderate and well-tolerated.
Conclusion
This compound is a potent, orally active immunomodulator with a well-documented history of discovery, synthesis, and clinical evaluation. Its mechanism of action, primarily through the induction of interferon via TLR7 activation, has established it as a significant agent in the field of cancer immunotherapy, particularly for superficial bladder cancer. The detailed synthesis protocols, extensive preclinical and clinical data, and a clear understanding of its signaling pathways provide a solid foundation for further research and potential therapeutic applications. While it has shown considerable promise, further studies may be warranted to explore its full therapeutic potential in other malignancies and viral infections.
References
- 1. Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral this compound immunotherapy of carcinoma in situ of the bladder: results of a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. auajournals.org [auajournals.org]
- 4. Oral this compound immunotherapy of bladder carcinoma in situ after prior intravesical bacille Calmette-Guérin - PubMed [pubmed.ncbi.nlm.nih.gov]
original synthesis of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone
An In-depth Technical Guide to the Original Synthesis of 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone
This guide provides a comprehensive overview of the original and most cited synthetic route for 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, a compound of interest for researchers, scientists, and professionals in drug development due to its potential as an antineoplastic and antiviral agent. This document details the experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone is typically achieved through a two-step process. The first step involves the synthesis of the precursor 2-amino-6-phenyl-4(3H)-pyrimidinone via a cyclization reaction between a β-ketoester, ethyl benzoylacetate, and guanidine. The subsequent step is the regioselective bromination of this intermediate at the 5-position of the pyrimidinone ring.
Experimental Protocols
Synthesis of 2-Amino-6-phenyl-4(3H)-pyrimidinone
The initial and crucial step is the condensation of ethyl benzoylacetate with guanidine carbonate.
Reaction Scheme:
-
Ethyl benzoylacetate + Guanidine carbonate → 2-Amino-6-phenyl-4(3H)-pyrimidinone
Detailed Protocol:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 250 mL of anhydrous toluene, 7.2 g (0.04 mol) of guanidine carbonate, and 16.9 g (0.088 mol) of ethyl benzoylacetate.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After 6 hours, add 100 mL of water and continue to reflux for an additional 30 minutes.
-
Adjust the pH of the mixture to near neutral.
-
Allow the mixture to cool, which will result in the precipitation of crystals.
-
Filter the precipitated solid and recrystallize from ether to obtain the pure white solid product.[1]
Synthesis of 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone
The final step involves the bromination of the pyrimidinone intermediate.
Reaction Scheme:
-
2-Amino-6-phenyl-4(3H)-pyrimidinone + Bromine → 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone
Detailed Protocol:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 5.6 g (0.03 mol) of 2-amino-6-phenyl-4(3H)-pyrimidinone and 1.44 g (0.036 mol) of sodium hydroxide in 100 mL of water.
-
Stir the mixture until the solid is completely dissolved.
-
Add 80 mL of chloroform and cool the mixture to room temperature.
-
Slowly add 5.21 g (0.033 mol) of bromine dropwise to the reaction mixture.
-
After the addition of bromine is complete, continue stirring for 1 hour.
-
Filter the resulting precipitate and recrystallize with ether to obtain the final product as a white solid.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone.
| Step | Product | Yield | Melting Point (°C) | Spectroscopic Data |
| 1 | 2-Amino-6-phenyl-4(3H)-pyrimidinone | 73.8% | - | - |
| 2 | 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone | 76.3% | >290 | ¹H NMR (DMSO-d6) δ: 6.68 (2H, s, NH₂), 7.41 (2H, d, o-ArH), 7.43 (1H, d, p-ArH), 7.55 (2H, quadruplet, m-ArH), 11.32 (1H, s, ArNH).IR (cm⁻¹): 3430 (-NH₂), 1674 (C=O).MS (EI): m/z 268 (isotope+1), 266 (M+1).[1] |
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final product.
Caption: Synthetic workflow for 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone.
References
Bropirimine's Mechanism of Action as a Toll-like Receptor 7 Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bropirimine, a pyrimidinone derivative, is an orally active immunomodulator with demonstrated anti-tumor activity. Its mechanism of action is centered on its function as a Toll-like Receptor 7 (TLR7) agonist. By activating TLR7, primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells within endosomal compartments, this compound triggers a signaling cascade that leads to the production of key cytokines, including Type I interferons (IFN-α/β) and tumor necrosis factor-alpha (TNF-α). This guide provides an in-depth technical overview of this compound's core mechanism of action, detailing the signaling pathways, experimental evidence, and methodologies used to characterize its immunomodulatory effects.
Introduction to this compound
This compound (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone) is a synthetic compound initially identified for its potent interferon-inducing properties.[1][2] Clinical and preclinical studies have explored its therapeutic potential in various cancers, particularly superficial bladder cancer.[3] The immunomodulatory effects of this compound, including the enhancement of natural killer (NK) cell activity and macrophage cytotoxicity, are attributed to its ability to induce a robust cytokine response.[1]
This compound as a TLR7 Agonist
The immunomodulatory activity of this compound is mediated through its direct agonism of Toll-like Receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor (PRR) that recognizes single-stranded RNA (ssRNA) viruses and synthetic small molecule agonists like this compound.
The TLR7 Signaling Pathway
Activation of TLR7 by this compound initiates a well-defined intracellular signaling cascade, predominantly through the Myeloid Differentiation primary response 88 (MyD88)-dependent pathway. This pathway culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), leading to the transcription of genes encoding pro-inflammatory cytokines and Type I interferons.
Experimental Evidence and Methodologies
The characterization of this compound as a TLR7 agonist involves a series of in vitro and in vivo experiments designed to demonstrate its interaction with the receptor and the subsequent downstream effects.
In Vitro Assays
To confirm direct agonism of TLR7, HEK293 cells engineered to express human TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB promoter are utilized.
Experimental Protocol: NF-κB Reporter Assay
-
Cell Seeding: Seed HEK-Blue™ hTLR7 cells (or a similar reporter cell line) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound. Include a known TLR7 agonist (e.g., R848) as a positive control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Gene Measurement: Measure the reporter gene activity. For SEAP, this can be done by adding a substrate like QUANTI-Blue™ and measuring the colorimetric change. For luciferase, a luciferase substrate is added, and luminescence is measured using a luminometer.
-
Data Analysis: Plot the reporter activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Quantitative Data: TLR7 Activation
While specific EC50 values for this compound from TLR7 reporter assays are not widely published in peer-reviewed literature, its activity as a TLR7 agonist is established. For context, other small molecule TLR7 agonists have reported EC50 values in the low micromolar to nanomolar range.
| Compound | Target | Assay System | EC50 |
| This compound | Human TLR7 | NF-κB Reporter Assay (HEK293) | Data not publicly available |
| R848 (Resiquimod) | Human TLR7 | NF-κB Reporter Assay (HEK293) | ~100 nM |
| Imiquimod | Human TLR7 | NF-κB Reporter Assay (HEK293) | ~1 µM |
The functional consequence of TLR7 activation by this compound is the induction of cytokines. This is typically assessed using human peripheral blood mononuclear cells (PBMCs) or isolated plasmacytoid dendritic cells (pDCs).
Experimental Protocol: Cytokine Induction from PBMCs
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the PBMCs at a density of 1 x 106 cells/mL in a 96-well plate.
-
Stimulation: Stimulate the cells with various concentrations of this compound for 24-48 hours. Include a positive control (e.g., R848 or LPS) and an unstimulated control.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine bead array.
Quantitative Data: Cytokine Production
Studies have demonstrated that this compound induces the production of several key cytokines. While precise quantitative data from standardized in vitro assays are limited in publicly available literature, in vivo studies have shown significant increases in serum cytokine levels.
| Cytokine | Cell Type | This compound Concentration | Fold Induction (vs. Control) |
| IFN-α | Human PBMCs | Not specified | Qualitative Induction |
| TNF-α | Human PBMCs | Not specified | No significant elevation in one study[4] |
| IFN-α/β | Murine Splenocytes | In vivo administration | Significant increase in serum |
| TNF-α | Rat Serum | 200 mg/kg (i.p.) | Significant increase |
Note: The lack of significant TNF-α elevation in one in vitro PBMC study might be due to experimental conditions, as in vivo data clearly demonstrates TNF-α induction.
To confirm the involvement of the MyD88-dependent pathway, downstream signaling events such as the phosphorylation of IRAK1 and the activation of NF-κB can be assessed.
Experimental Protocol: Western Blot for IRAK1 Phosphorylation
-
Cell Culture and Stimulation: Culture a relevant cell line (e.g., THP-1 monocytes) and stimulate with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated IRAK1 and total IRAK1.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
In Vivo Studies
The immunomodulatory effects of this compound have been confirmed in various animal models. These studies typically involve the oral or intraperitoneal administration of this compound followed by the analysis of immune cell populations and cytokine levels in the serum and tissues. Studies in MyD88-deficient mice could definitively confirm the dependence of this compound's activity on this adaptor protein, although such studies with this compound have not been widely published.
Cellular Targets and Immunological Consequences
The primary cellular targets of this compound are TLR7-expressing immune cells.
-
Plasmacytoid Dendritic Cells (pDCs): As the main producers of Type I interferons, pDCs are strongly activated by this compound, leading to a robust IFN-α response.
-
B Cells: TLR7 stimulation on B cells can lead to their activation, proliferation, and antibody production.
-
Monocytes/Macrophages: Although TLR7 expression is lower in these cells compared to pDCs, they can still respond to this compound, contributing to the production of pro-inflammatory cytokines like TNF-α.
The immunological consequences of this compound-induced TLR7 activation include:
-
Enhanced Innate Immunity: Activation of NK cells and macrophages, leading to improved tumor cell and pathogen clearance.
-
Promotion of Adaptive Immunity: The cytokine milieu induced by this compound, particularly Type I interferons and IL-12, promotes the development of Th1-type adaptive immune responses, which are crucial for anti-tumor immunity.
-
Dendritic Cell Maturation: this compound can promote the maturation of dendritic cells, leading to increased expression of co-stimulatory molecules (CD80, CD86) and MHC class II, enhancing their ability to present antigens to T cells.
Conclusion
This compound exerts its immunomodulatory and anti-tumor effects through its action as a TLR7 agonist. By activating the MyD88-dependent signaling pathway, it induces the production of a cascade of cytokines, most notably Type I interferons and TNF-α. This leads to the broad activation of both innate and adaptive immune responses. A thorough understanding of this mechanism is crucial for the rational design of combination therapies and the identification of predictive biomarkers for patient response in clinical settings. Further research to quantify the precise potency of this compound on TLR7 and to fully delineate its effects on various immune cell subsets will be valuable for its continued development.
References
- 1. In vitro antitumor activity of this compound against urinary bladder tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Early Research on the Antiviral Activity of Bropirimine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bropirimine (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone) is a synthetic pyrimidinone derivative that garnered significant interest in early research for its potent immunomodulatory properties. While much of the investigation focused on its antitumor effects, particularly in bladder and renal cell carcinoma, its mechanism of action as a potent inducer of interferons (IFNs) underpins its antiviral potential.[1][2] This technical guide delves into the core aspects of early research on this compound's antiviral activity, focusing on its mechanism of action, relevant experimental protocols, and the kind of quantitative data generated in such studies.
Core Mechanism of Antiviral Action: Interferon Induction via Toll-Like Receptor 7 Agonism
Early studies established that this compound's biological effects are mediated through the induction of endogenous cytokines, most notably IFN-α and IFN-β.[1][3] This is the primary mechanism by which this compound is understood to exert its antiviral activity. Further research has identified this compound as an agonist of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded viral RNA.
Activation of TLR7 by this compound initiates a signaling cascade that leads to the activation of transcription factors, particularly Interferon Regulatory Factor 3 (IRF3) and IRF7.[4] These transcription factors then translocate to the nucleus and induce the expression of type I interferons (IFN-α and IFN-β). Secreted interferons subsequently bind to their receptors on both infected and neighboring uninfected cells, triggering the expression of a multitude of interferon-stimulated genes (ISGs). These ISGs encode proteins that establish an "antiviral state" by inhibiting various stages of the viral life cycle, from entry and replication to assembly and egress.
In addition to interferon induction, this compound has been shown to stimulate the production of other cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and to enhance the activity of natural killer (NK) cells and macrophages, all of which contribute to a robust antiviral immune response.
Quantitative Data on Antiviral Activity
While extensive clinical data exists for this compound's use in oncology, specific quantitative data from early, dedicated in vitro antiviral screening against a broad range of viruses is not prominently available in the public domain based on current literature searches. However, for a compound like this compound, antiviral efficacy would be determined using a variety of in vitro assays to generate data such as the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI). The following tables are illustrative of how such data would be presented.
Table 1: Illustrative In Vitro Antiviral Activity of this compound against Representative Viruses
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Orthomyxoviridae | Influenza A virus (H1N1) | MDCK | Data not available | Data not available | Data not available |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | Data not available | Data not available | Data not available |
| Flaviviridae | Dengue Virus (DENV-2) | Huh-7 | Data not available | Data not available | Data not available |
| Picornaviridae | Rhinovirus 14 | HeLa | Data not available | Data not available | Data not available |
Table 2: Illustrative Interferon Induction by this compound in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Concentration (µM) | Induced Level (pg/mL) |
| IFN-α | 10 | Data not available |
| 50 | Data not available | |
| 100 | Data not available | |
| IFN-β | 10 | Data not available |
| 50 | Data not available | |
| 100 | Data not available | |
| TNF-α | 10 | Data not available |
| 50 | Data not available | |
| 100 | Data not available |
Disclaimer: The data in the tables above is illustrative. Specific values for this compound's antiviral activity and interferon induction levels require dedicated experimental investigation and were not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to evaluate the antiviral activity of a compound like this compound.
In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay determines the concentration of the compound required to inhibit virus-induced cell death.
-
Cells and Viruses: A suitable host cell line for the virus of interest is selected (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, Vero cells for Herpes Simplex Virus). Viral stocks with known titers are prepared.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution, which is then serially diluted to obtain a range of working concentrations.
-
Assay Procedure:
-
Host cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Serial dilutions of this compound are added to the wells, followed by the addition of a standardized amount of virus (e.g., a multiplicity of infection (MOI) of 0.01).
-
Control wells include cells with virus only (virus control), cells with this compound only (toxicity control), and untreated, uninfected cells (cell control).
-
The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assay.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The EC₅₀ (the concentration of the compound that inhibits CPE by 50%) and the CC₅₀ (the concentration of the compound that reduces cell viability by 50% in the absence of virus) are determined by regression analysis. The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.
Interferon Induction Assay
This assay quantifies the amount of interferon produced by immune cells in response to the compound.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation:
-
PBMCs are seeded in 24-well plates at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
This compound is added to the cells at various concentrations. A known interferon inducer (e.g., poly(I:C)) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.
-
The cells are incubated for 24-48 hours.
-
-
Cytokine Quantification:
-
After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.
-
The concentrations of IFN-α, IFN-β, and other relevant cytokines (e.g., TNF-α, IL-6) in the supernatants are measured using specific enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.
-
-
Data Analysis: The cytokine concentrations are calculated from a standard curve generated with recombinant cytokines. The results are expressed as pg/mL or IU/mL.
Mandatory Visualizations
Signaling Pathway
Caption: this compound-induced antiviral signaling pathway.
Experimental Workflow
References
- 1. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effects of oral administration of an interferon-inducing pyrimidinone, this compound, on murine renal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antitumour activity of the interferon inducer this compound is partially mediated by endogenous tumour necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IRF7: activation, regulation, modification and function - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on the Anti-Cancer Effects of Bropirimine: A Technical Guide
Bropirimine, a pyrimidinone analogue, has been a subject of significant research interest for its potential anti-cancer properties, primarily functioning as an orally active immunomodulator. Foundational studies have elucidated its role in stimulating the host immune system to combat various malignancies, with a notable focus on urological cancers such as bladder and prostate carcinoma. This technical guide provides an in-depth overview of the core research on this compound's anti-cancer effects, detailing experimental protocols, summarizing quantitative outcomes, and visualizing key biological pathways and experimental workflows.
Mechanism of Action
This compound's anti-cancer activity is largely attributed to its function as an immunostimulant. It is recognized as a potent inducer of interferons (IFNs), which are cytokines that play a crucial role in the innate immune response to pathogens and cancer cells. The induced interferons, in turn, are believed to activate various components of the immune system, including natural killer (NK) cells and macrophages. These immune cells are then better equipped to recognize and eliminate tumor cells. Some studies also suggest a potential direct anti-proliferative effect on cancer cells, although the primary mechanism is considered to be immune-mediated.
Caption: Proposed mechanism of this compound's anti-cancer activity.
Quantitative Data from Foundational Studies
The efficacy of this compound has been quantified in various preclinical and clinical settings. The following tables summarize the key findings from these foundational studies.
Table 1: Summary of In Vivo Preclinical Studies
| Cancer Model | Animal Model | This compound Dosage | Key Outcomes | Citation |
| Prostate Cancer (PAIII cell line) | Lobund-Wistar rats | 250 mg/kg orally | Prevented tumor growth when given on the day of tumor injection; 95% of advanced tumors regressed completely. | [1][2][3] |
| Prostate Cancer (Dunning MAT-LyLu cell line) | Copenhagen rats | 250 mg/kg orally | Significant growth inhibition and prolongation of survival. | [1][2] |
| Murine Renal-Cell Carcinoma (Renca) | Euthymic BALB/c mice | 1,000 or 2,000 mg/kg p.o. for 5 days | Significant inhibition of tumor growth (P < 0.01) and a small but significant increase in survival duration (P < 0.05). |
Table 2: Summary of Clinical Trials in Bladder Cancer
| Study Phase | Patient Population | This compound Dosage | Complete Response (CR) Rate | Citation |
| Phase II | Carcinoma in Situ (CIS) of the bladder | 3.0 g/day for 3 consecutive days/week | 61% (20/33) of evaluable patients. | |
| Phase II | CIS of the bladder (BCG-resistant) | 3.0 g/day for 3 consecutive days/week | 30% (14/47) in BCG-resistant patients. | |
| Phase II | CIS of the bladder (BCG-intolerant) | 3.0 g/day for 3 consecutive days/week | 39% (7/18) in BCG-intolerant patients. | |
| Late Phase II | CIS of the bladder | 750 mg, 3 times a day for 3 consecutive days/week | 41.5% (17/41) of evaluable patients. | |
| Phase II | Superficial Bladder Cancer (Ta or T1) | 750 mg, 3 times a day for 3 consecutive days/week | 29.4% (5/17) overall response (CR + PR). | |
| Phase I | Superficial Bladder Cancer | Dose-escalation | 6 complete responses and 2 partial responses out of 26 evaluable patients. |
Table 3: Summary of Clinical Trials in Other Cancers
| Study Phase | Cancer Type | This compound Dosage | Efficacy Rate (CR + PR) | Citation |
| Early Phase II | Renal Cell Carcinoma | 1g, 3 times a day for 3 consecutive days | 11.1% (1 PR / 9) | |
| Early Phase II | Malignant Lymphoma | 1g, 3 times a day for 3 consecutive days | 42.9% (3 PRs / 7) | |
| Phase II | Upper Urinary Tract CIS | 3.0 g/day for 3 consecutive days/week | 48% (10/21) had negative ureteral cytologic analysis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of the experimental protocols employed in key foundational studies of this compound.
In Vivo Animal Study Protocol (Prostate Cancer)
-
Animal Models: Lobund-Wistar rats for the PAIII prostate cancer cell line and Copenhagen rats for the Dunning MAT-LyLu cell line.
-
Tumor Induction: Subcutaneous injection of PAIII or Dunning MAT-LyLu rodent prostate cancer cells to induce solid tumors.
-
Treatment: this compound was administered orally by gavage at a dose of 250 mg/kg.
-
Dosing Schedule: Varied schedules were tested, including administration on the day of tumor injection and delayed therapy after tumors were established.
-
Outcome Measures: Tumor volume was regularly measured, and overall survival was recorded.
Caption: Workflow for a typical in vivo animal study of this compound.
In Vitro Study Protocol (Bladder Cancer)
-
Cell Lines: Human urinary bladder cancer cell lines KK-47 and 724 were used.
-
Assay: A modified human clonogenic tumor assay was employed to assess the anti-proliferative activity.
-
Experimental Conditions:
-
Direct effect: Colony formation by the cell lines was measured after direct exposure to this compound in a dose-dependent manner.
-
Cytokine-mediated effect: Peripheral blood mononuclear cells (PBMCs) from healthy volunteers were co-cultured with this compound. The levels of cytokines (IFN-alpha, gamma, IL-1beta, and TNF-alpha) in the supernatants were quantified. The effect of these conditioned media on the colony formation of the cancer cell lines was also assessed.
-
Clinical Trial Protocol (Carcinoma in Situ of the Bladder)
-
Patient Population: Patients with histologically confirmed carcinoma in situ (CIS) of the bladder. Some trials specifically included patients who had previously failed or were intolerant to Bacillus Calmette-Guérin (BCG) therapy.
-
Treatment Regimen: A common dosage was 3.0 g/day of this compound administered orally for 3 consecutive days each week, for a duration of up to one year.
-
Monitoring and Evaluation:
-
Cystoscopy with biopsies and bladder wash cytology were performed at baseline and then quarterly to assess response.
-
A complete response (CR) was typically defined as negative biopsy and cytology results.
-
-
Toxicity Assessment: Patients were monitored for adverse effects, which commonly included flu-like symptoms, gastrointestinal issues, and transient elevations in liver enzymes.
Caption: Generalized workflow for a Phase II clinical trial of this compound.
References
Bropirimine: An In-depth Technical Guide on Early Pharmacokinetic and Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bropirimine, a novel pyrimidinone derivative, emerged in early clinical studies as a potent immunomodulator with significant potential in the treatment of various malignancies, most notably superficial bladder cancer.[1][2] Its mechanism of action, primarily centered on the induction of endogenous cytokine production, including interferons and tumor necrosis factor-alpha (TNF-α), positioned it as a promising oral therapeutic agent.[3][4][5] This technical guide provides a comprehensive overview of the foundational pharmacokinetic and pharmacodynamic studies that characterized the initial development of this compound. The information is presented to facilitate a deeper understanding of its biological activity and clinical application for researchers and drug development professionals.
Pharmacokinetics
Early pharmacokinetic studies of this compound in humans aimed to understand its absorption, distribution, metabolism, and excretion (ADME) profile. While detailed quantitative data from these initial trials are not extensively published in publicly available literature, this section synthesizes the available information.
Absorption
This compound was developed as an orally administered drug. Phase I clinical studies involved single-dose administrations ranging from 0.25g to 3g, and multiple-dose regimens. These studies confirmed the systemic absorption of this compound after oral intake.
Distribution
Metabolism
In vitro studies using human liver microsomes have elucidated the primary metabolic pathways of this compound. The drug undergoes both Phase I and Phase II metabolism.
-
Phase I Metabolism: this compound is metabolized oxidatively by the cytochrome P450 enzyme CYP1A2. This process leads to the formation of three main oxidative metabolites: a dihydrodiol, p-hydroxythis compound, and m-hydroxythis compound. Mechanistic studies suggest these metabolites arise from a common arene oxide intermediate.
-
Phase II Metabolism: The predominant Phase II reaction is O-glucuronidation. This conjugation is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes UGT1A9 and, to a lesser extent, UGT1A1.
The following diagram illustrates the metabolic pathway of this compound.
Excretion
Information regarding the routes and extent of excretion of this compound and its metabolites in humans from early studies is limited in the available literature.
Pharmacodynamics
The pharmacodynamic effects of this compound are central to its therapeutic activity and have been explored in several early in vitro and in vivo studies.
Mechanism of Action
This compound is a potent immunomodulator that exerts its effects primarily through the induction of a range of endogenous cytokines. It is known to be a synthetic agonist of Toll-like receptor 7 (TLR7), which plays a crucial role in the innate immune response. Activation of TLR7 leads to a cascade of downstream signaling events, resulting in the production of interferons and other pro-inflammatory cytokines.
The proposed signaling pathway for this compound's immunomodulatory effects is depicted below.
Cytokine Induction
A hallmark of this compound's pharmacodynamic profile is its ability to induce the production of several key cytokines.
-
Interferons (IFN): Phase I studies in cancer patients demonstrated that multiple-day dosing of this compound was more effective at inducing serum interferon levels than single doses. In a consecutive-day dosing study, interferon induction was observed in 85.7% of patients. The antitumor effects of this compound are believed to be mediated, at least in part, by the induction of IFN-α/β.
-
Tumor Necrosis Factor-alpha (TNF-α): In addition to interferons, this compound has been shown to induce the release of TNF-α in vivo. Studies in rats indicated that the antitumor effect of this compound on colon carcinoma was partially mediated by endogenous TNF-α.
Effects on Immune Cells
This compound's immunomodulatory activity extends to its effects on various immune effector cells.
-
Natural Killer (NK) Cells: this compound treatment has been associated with increased NK cell activity. This augmentation of NK cell cytotoxicity is thought to be mediated by the induction of IFN-α/β.
-
Macrophages: this compound has been reported to increase macrophage cytotoxicity.
Antitumor Activity
The immunomodulatory effects of this compound translate into direct and indirect antitumor activity. Early phase II clinical studies showed efficacy in various malignancies, including bladder carcinoma in situ (CIS), superficial bladder cancer, renal cell carcinoma, and malignant lymphoma. In some in vitro studies, this compound also exhibited direct antiproliferative effects on tumor cells.
Experimental Protocols
This section details the methodologies employed in the key early studies of this compound.
Phase I Clinical Trial in Cancer Patients
-
Objective: To assess the safety, pharmacokinetics, and interferon-inducing capacity of this compound in patients with cancer.
-
Study Design: The study included a single-dose escalation phase (0.25g to 3g) and multiple-dose phases with one-day and consecutive-day dosing (1g or 2g, administered three times a day at two-hour intervals).
-
Patient Population: Patients with various types of cancer.
-
Pharmacokinetic Assessment: While the study abstract mentions pharmacokinetic investigation, specific analytical methods and parameters were not detailed.
-
Pharmacodynamic Assessment (Interferon Induction): Serum interferon concentrations were measured, although the specific assay methodology was not described in the abstract.
-
Safety and Tolerability: Assessed through monitoring of adverse drug reactions and laboratory tests (e.g., blood counts, liver function tests).
The workflow for this Phase I study can be visualized as follows:
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. Phase 1 trial of oral this compound in superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase II Clinical Trial Of Oral this compound In Combination With Intravesical Bacillus Calmette -Guerin For Carcinoma In Situ (CIS) Of The Bladder A Southwest Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral this compound immunotherapy of bladder carcinoma in situ after prior intravesical bacille Calmette-Guérin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Bropirimine: In Vitro Experimental Protocols for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bropirimine is a synthetic pyrimidinone derivative originally developed as an immunomodulator. It has demonstrated antitumor activity, particularly in the context of bladder cancer.[1][2][3][4][5] While its mechanisms of action are not fully elucidated, evidence suggests both direct antitumor effects and indirect immune-mediated pathways. This document provides detailed protocols for in vitro cell culture experiments to investigate the effects of this compound on cancer cells, focusing on cell viability, proliferation, apoptosis, cell cycle, and potential signaling pathways.
Mechanism of Action
This compound is known to be an agonist of Toll-like receptor 7 (TLR7), which is involved in the innate immune response and can lead to the production of interferons and other cytokines. However, studies have also indicated a direct, dose-dependent inhibitory effect on the proliferation of bladder cancer cell lines, independent of immune cell co-culture. This suggests a dual mechanism of action:
-
Direct Antitumor Activity: this compound can directly inhibit the growth and colony formation of cancer cells.
-
Immune-Mediated Antitumor Activity: As a TLR7 agonist, this compound can stimulate immune cells to produce cytokines, such as interferon-alpha, which can have antiproliferative and pro-apoptotic effects on tumor cells.
This document will focus on protocols to assess the direct effects of this compound on cancer cells in vitro.
Data Presentation
While specific IC50 values for this compound in various cancer cell lines are not extensively published, the following table summarizes the expected qualitative dose-dependent effects based on available literature. Researchers should determine specific IC50 values empirically for their cell lines of interest using the protocols provided below.
| Cell Line | Assay Type | Expected Effect of this compound | Reference |
| KK-47 (Bladder Cancer) | Clonogenic Assay | Dose-dependent inhibition of colony formation | |
| 724 (Bladder Cancer) | Clonogenic Assay | Dose-dependent inhibition of colony formation |
Experimental Protocols
Cell Culture
Materials:
-
Human bladder cancer cell lines (e.g., KK-47, 724, T24, UMUC3)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile plasticware
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture bladder cancer cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
Ensure cells are in the logarithmic growth phase before initiating any experiments.
This compound Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Cell culture medium
Procedure:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C, protected from light.
-
On the day of the experiment, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium.
-
Ensure the final DMSO concentration in the cell culture does not exceed a non-toxic level (typically ≤ 0.1%). A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, representing its long-term proliferative capacity.
Materials:
-
6-well or 100 mm cell culture plates
-
This compound working solutions
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed a low number of cells (e.g., 200-1000 cells per well/dish) into 6-well plates or 100 mm dishes. The exact number should be optimized for each cell line to yield countable colonies in the control group.
-
Allow cells to adhere for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate the plates for 1-3 weeks, depending on the growth rate of the cell line, until visible colonies are formed in the control wells.
-
Aspirate the medium, wash the colonies gently with PBS, and fix them with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment group.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
6-well plates
-
This compound working solutions
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Analysis
Based on this compound's known activity as a TLR7 agonist and its potential to induce interferons, two key signaling pathways are of interest for further investigation:
-
TLR7 Signaling Pathway: Activation of TLR7 typically leads to the recruitment of the adaptor protein MyD88, followed by the activation of downstream signaling cascades, ultimately resulting in the activation of transcription factors like NF-κB and the production of inflammatory cytokines.
-
JAK-STAT Signaling Pathway: Interferons, which can be induced by TLR7 agonists, signal through the JAK-STAT pathway. This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis.
To investigate these pathways, techniques such as Western blotting or qPCR can be employed to measure the expression and phosphorylation status of key proteins (e.g., MyD88, NF-κB, JAK1, STAT1, STAT3) and the expression of target genes, respectively, in bladder cancer cells treated with this compound.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro investigation of this compound's effects on cancer cell lines. By systematically evaluating cell viability, proliferation, apoptosis, and cell cycle progression, researchers can gain valuable insights into the direct antitumor mechanisms of this compound. Further exploration of the underlying signaling pathways, such as TLR7 and JAK-STAT, will contribute to a more complete understanding of this compound's therapeutic potential in oncology.
References
- 1. In vitro antitumor activity of this compound against urinary bladder tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an orally active anticancer agent for superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral this compound immunotherapy of carcinoma in situ of the bladder: results of a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral this compound immunotherapy of bladder carcinoma in situ after prior intravesical bacille Calmette-Guérin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase II Clinical Trial Of Oral this compound In Combination With Intravesical Bacillus Calmette -Guerin For Carcinoma In Situ (CIS) Of The Bladder A Southwest Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bropirimine in Human Bladder Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bropirimine is an orally active immunomodulator that has demonstrated antitumor activity against superficial transitional cell carcinoma of the bladder.[1][2] While its mechanisms of action in a clinical setting are thought to involve the induction of interferons and activation of natural killer cells, in vitro studies have revealed a direct antiproliferative effect on human bladder cancer cell lines.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in the human bladder cancer cell lines KK-47 and T-24 (historically referred to as 724).[1] These guidelines are intended to assist researchers in investigating the direct antitumor effects of this compound and its underlying molecular mechanisms.
Mechanism of Action
In vitro studies on the bladder cancer cell lines KK-47 and T-24 have shown that this compound directly inhibits colony formation in a dose-dependent manner. This suggests a direct antitumor activity independent of an immune-mediated response. Co-culture experiments with peripheral blood mononuclear cells (PBMCs) did not show an enhancement of this inhibitory effect, and no significant increase in cytokine levels (IFN-alpha, IFN-gamma, IL-1beta, and TNF-alpha) was observed. This further supports the hypothesis of a direct action on the cancer cells. The precise molecular signaling pathway responsible for this direct antitumor effect is still under investigation.
Data Presentation
The following table summarizes the key findings regarding the effect of this compound on bladder cancer cell lines. Please note that specific IC50 values and detailed dose-response data from the primary literature are not publicly available and the data presented here are illustrative based on the reported dose-dependent inhibition.
| Cell Line | Assay Type | Effect of this compound | Key Findings | Reference |
| KK-47 | Clonogenic Assay | Dose-dependent inhibition of colony formation | Direct antitumor activity observed. Not enhanced by co-culture with PBMCs. | |
| T-24 (724) | Clonogenic Assay | Dose-dependent inhibition of colony formation | Direct antitumor activity observed. Not enhanced by co-culture with PBMCs. |
Experimental Protocols
Protocol 1: Cell Culture of KK-47 and T-24 Cell Lines
Materials:
-
KK-47 or T-24 human bladder cancer cell lines
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture KK-47 and T-24 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the old medium and wash the cells with PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach. c. Neutralize the trypsin with 5-7 mL of complete growth medium. d. Centrifuge the cell suspension at 1000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Protocol 2: Clonogenic Assay for Antiproliferative Activity
This protocol is a standard procedure for a clonogenic assay, adapted for testing the effects of this compound.
Materials:
-
KK-47 or T-24 cells
-
Complete growth medium (as in Protocol 1)
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
PBS
Procedure:
-
Cell Seeding: a. Harvest and count the cells as described in Protocol 1. b. Seed a low density of cells (e.g., 500 cells/well) into 6-well plates. c. Allow the cells to attach overnight in the incubator.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Suggested starting concentrations could range from 10 µg/mL to 500 µg/mL based on typical in vitro drug screening. b. Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock). c. Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Colony Formation: a. After the treatment period, carefully remove the this compound-containing medium. b. Wash the wells gently with PBS. c. Add fresh, drug-free complete growth medium to each well. d. Return the plates to the incubator and allow the cells to grow for 10-14 days, or until visible colonies are formed. Change the medium every 2-3 days.
-
Staining and Quantification: a. After the incubation period, aspirate the medium and gently wash the wells with PBS. b. Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes. c. Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. d. Incubate for 15-20 minutes at room temperature. e. Gently wash the wells with water to remove excess stain and allow the plates to air dry. f. Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well. g. Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
Visualizations
Caption: Workflow for assessing the antiproliferative effect of this compound using a clonogenic assay.
Caption: Proposed direct action of this compound on bladder cancer cells, leading to inhibition of proliferation.
References
Application Notes and Protocols for Bropirimine Treatment in Murine Bladder Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of bropirimine in preclinical murine bladder cancer models, with a specific focus on the MBT-2 cell line.
Introduction
This compound [2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone] is an orally active immunomodulator that has demonstrated antitumor activity in various cancer models, including transitional cell carcinoma of the bladder.[1][2] Its mechanism of action is primarily attributed to the induction of interferons (IFN), particularly IFN-alpha, which in turn stimulates an anti-tumor immune response.[3] There is also evidence suggesting a potential direct antitumor effect.[2] The MBT-2 murine bladder cancer cell line, derived from a carcinogen-induced tumor in a C3H/He mouse, is a commonly used syngeneic model to evaluate immunotherapies for bladder cancer.[4]
Data Presentation
Table 1: this compound Efficacy in Murine Cancer Models
| Model | This compound Dose & Schedule | Key Findings | Reference |
| FANFT-induced bladder TCC | 200 mg/kg orally, twice a week for 14 weeks | Significantly fewer transitional cell carcinomas (TCC) compared to control (6/43 vs. 24/39). | |
| Murine Renal Cell Carcinoma (Renca) | 1000 or 2000 mg/kg p.o. daily for 5 days | Significant inhibition of tumor growth. | |
| Rodent Prostate Cancer (PAIII) | 250 mg/kg orally | Prevented tumor growth when given on the day of injection; 95% regression of advanced tumors. | |
| Rodent Prostate Cancer (MAT-LyLu) | 250 mg/kg orally | Growth inhibition and prolonged survival. |
TCC: Transitional Cell Carcinoma; FANFT: N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide; p.o.: per os (by mouth)
Table 2: MBT-2 Cell Line Characteristics
| Characteristic | Description | Reference |
| Origin | Derived from a transitional cell carcinoma in the urinary bladder of a female C3H/He mouse, induced by FANFT. | |
| Morphology | Adherent, spindle-shaped, fibroblast-like. | |
| Doubling Time | Approximately 24 hours. | |
| Tumorigenicity | Highly tumorigenic and metastatic, often to lungs and lymph nodes in syngeneic mice. | |
| Genetic Profile | Polyploid (4N–16N) and lacks p16^INK4a^ expression. |
Experimental Protocols
Protocol 1: MBT-2 Cell Culture
Materials:
-
MBT-2 cell line
-
Eagle's Minimum Essential Medium (EMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture MBT-2 cells in T-75 flasks with either EMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cell monolayer with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and re-plate at the desired density.
Protocol 2: Establishment of Subcutaneous MBT-2 Tumor Model
Materials:
-
C3H/He mice (6-8 weeks old)
-
MBT-2 cells (prepared as a single-cell suspension)
-
Serum-free RPMI-1640 medium
-
Matrigel
-
1 mL syringes with 25-27 gauge needles
-
Calipers
Procedure:
-
Harvest MBT-2 cells and resuspend them in serum-free RPMI-1640 at a concentration of 1 x 10^7 cells/mL.
-
On ice, mix the cell suspension with Matrigel at a 1:1 ratio to a final concentration of 5 x 10^6 cells/mL.
-
Inject 0.2 mL of the cell-Matrigel suspension (containing 1 x 10^6 MBT-2 cells) subcutaneously into the right flank of each C3H/He mouse.
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.
-
Initiate this compound treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
Protocol 3: Preparation and Oral Administration of this compound
Materials:
-
This compound powder
-
0.5% Sodium Carboxymethyl Cellulose (CMC) solution
-
Sterile water
-
Oral gavage needles
-
1 mL syringes
Procedure:
-
Prepare a 0.5% CMC solution by dissolving 0.5 g of CMC in 100 mL of sterile water. Gentle heating and stirring may be required.
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Suspend the this compound powder in the 0.5% CMC solution to the desired final concentration (e.g., 25 mg/mL for a 250 mg/kg dose in a 25g mouse, administered at 0.25 mL).
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
Administer the this compound suspension to the mice via oral gavage using a suitable gavage needle. The volume will depend on the mouse's weight and the concentration of the solution.
Visualizations
Caption: Experimental workflow for evaluating this compound in a murine bladder cancer model.
Caption: Proposed mechanism of action for this compound in bladder cancer.
References
- 1. Subcutaneous model, mouse orthotopic bladder cancer model, and intravesical BCG treatment [bio-protocol.org]
- 2. In vitro antitumor activity of this compound against urinary bladder tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effects of oral administration of an interferon-inducing pyrimidinone, this compound, on murine renal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Bropirimine-Resistant Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and characterizing cancer cell lines with acquired resistance to Bropirimine. The protocols outlined below are based on established methodologies for generating drug-resistant cell lines and are adapted for this compound based on its known biological activities as an immunomodulator and interferon inducer.
Introduction
This compound is an orally active immunomodulatory agent that has demonstrated antitumor activity, particularly in superficial bladder cancer.[1][2][3][4] Its mechanism of action is believed to involve both direct antiproliferative effects on tumor cells and indirect immune stimulation, such as the induction of interferon (IFN)-alpha/beta and the augmentation of natural killer (NK) cell activity.[5] Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for optimizing its therapeutic use and developing strategies to overcome resistance. This document provides detailed protocols for generating and characterizing this compound-resistant cancer cell lines, which are invaluable tools for such investigations.
Data Presentation
Table 1: Hypothetical Dose-Escalation Schedule for Establishing this compound Resistance
| Step | This compound Concentration | Duration of Treatment | Expected Observation |
| 1 | IC20 (e.g., 5 µM) | 2-3 passages | Initial cell death followed by recovery of proliferation. |
| 2 | IC30 (e.g., 10 µM) | 2-3 passages | Further cell death, selection of more tolerant cells. |
| 3 | IC40 (e.g., 20 µM) | 2-3 passages | Cell growth rate stabilizes in the presence of the drug. |
| 4 | IC50 (e.g., 40 µM) | 2-3 passages | Cells are largely insensitive to the initial IC50 concentration. |
| 5 | 2 x IC50 (e.g., 80 µM) | Continuous culture | Stable growth of the resistant cell line. |
Table 2: Characterization of Parental vs. This compound-Resistant Cell Line
| Parameter | Parental Cell Line | This compound-Resistant Cell Line | Method |
| This compound IC50 | e.g., 40 µM | e.g., > 200 µM | Cell Viability Assay (MTT, CCK-8) |
| Resistance Index (RI) | 1 | > 5 | RI = IC50 (Resistant) / IC50 (Parental) |
| Expression of IFNAR1/2 | Baseline | Altered (Up/Down) | Western Blot, qRT-PCR |
| Expression of TLR7/8 | Baseline | Altered (Up/Down) | Western Blot, qRT-PCR |
| Phospho-STAT1 Levels | Low (Basal) | High (Constitutive) or Unresponsive to IFN | Western Blot |
| NF-κB Activity | Inducible | Constitutively Active or Unresponsive | Luciferase Reporter Assay |
| Drug Efflux Pump Activity | Low | High | Rhodamine 123 Exclusion Assay |
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
Objective: To determine the concentration of this compound that inhibits the growth of the parental cancer cell line by 50%.
Materials:
-
Parental cancer cell line of choice (e.g., a bladder cancer cell line such as T24 or a renal cell carcinoma line like ACHN, given this compound's known activity)
-
Complete cell culture medium
-
This compound (powder, to be dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Plate reader
Procedure:
-
Seed the parental cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare a series of this compound dilutions in complete medium. A typical concentration range to test would be from 0.1 µM to 500 µM. Include a vehicle control (medium with DMSO at the same concentration used for the highest this compound dose).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to triplicate wells for each concentration.
-
Incubate the plate for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/CCK-8).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of a this compound-Resistant Cancer Cell Line by Gradual Dose Escalation
Objective: To establish a cancer cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks (T25 or T75)
-
Trypsin-EDTA
-
Cryopreservation medium
Procedure:
-
Initiation of Treatment: Start by culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.
-
Monitoring and Passaging: Monitor the cells daily. Initially, a significant amount of cell death is expected. The medium containing this compound should be replaced every 2-3 days. When the surviving cells reach 70-80% confluency and exhibit a stable growth rate, passage them as usual.
-
Dose Escalation: Once the cells have been stably growing at the initial concentration for 2-3 passages, increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Iterative Selection: Repeat the process of monitoring, passaging, and dose escalation. If at any point a massive cell death is observed after increasing the drug concentration, maintain the cells at the previous, lower concentration for a few more passages before attempting to increase it again.
-
Cryopreservation: At each successful step of establishing a stable culture at a higher this compound concentration, it is crucial to freeze aliquots of the cells for backup.
-
Establishment of the Resistant Line: Continue this process until the cells are able to proliferate steadily in a high concentration of this compound (e.g., 5-10 times the initial IC50 of the parental cells). This process can take several months.
-
Maintenance of the Resistant Line: The newly established this compound-resistant cell line should be continuously cultured in the presence of the high concentration of this compound to maintain the resistant phenotype. For experiments, the drug can be withdrawn for a short period (e.g., one week) to avoid interference with the assay, but long-term culture without the drug may lead to loss of resistance.
Protocol 3: Verification and Characterization of this compound Resistance
Objective: To confirm the resistant phenotype and investigate potential mechanisms of resistance.
Procedure:
-
IC50 Re-evaluation: Determine the IC50 of this compound for the newly established resistant cell line and compare it to the parental cell line using Protocol 1. A significant increase in the IC50 value confirms resistance. Calculate the Resistance Index (RI) as the ratio of the IC50 of the resistant line to that of the parental line.
-
Stability of Resistance: To check if the resistance is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 10-20 passages) and then re-determine the IC50. A persistent high IC50 indicates a stable resistant phenotype.
-
Molecular Analysis of Signaling Pathways:
-
Western Blotting: Analyze the protein expression and phosphorylation status of key components of the proposed signaling pathways (see diagrams below), such as IFNAR1/2, TLR7/8, JAK1/2, TYK2, STAT1/2/3, and NF-κB (p65). Compare the baseline and this compound-induced levels in parental versus resistant cells.
-
qRT-PCR: Examine the mRNA expression levels of genes involved in these pathways, as well as genes encoding drug efflux pumps (e.g., ABCB1, ABCG2).
-
-
Functional Assays:
-
Drug Efflux Assay: Use dyes like Rhodamine 123 or Calcein-AM to assess the activity of ABC transporter proteins. Increased efflux of the dye from the resistant cells compared to the parental cells would suggest this as a resistance mechanism.
-
NF-κB Reporter Assay: Transfect parental and resistant cells with a luciferase reporter construct under the control of an NF-κB responsive promoter to quantify NF-κB transcriptional activity at baseline and in response to this compound or other stimuli like TNF-α.
-
Mandatory Visualizations
Proposed this compound Signaling Pathway and Points of Potential Resistance
References
- 1. In vitro antitumor activity of this compound against urinary bladder tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an orally active anticancer agent for superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral this compound immunotherapy of bladder carcinoma in situ after prior intravesical bacille Calmette-Guérin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 trial of oral this compound in superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effects of oral administration of an interferon-inducing pyrimidinone, this compound, on murine renal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Bropirimine in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bropirimine (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone) is an orally active immunomodulatory compound that has demonstrated potential as an anti-tumor and anti-viral agent. Its mechanism of action is primarily attributed to its function as a Toll-like receptor 7 (TLR7) agonist, leading to the induction of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This induction activates downstream immune effector cells, such as natural killer (NK) cells and macrophages, contributing to its therapeutic effects. This document provides a detailed protocol for the oral administration of this compound to mice, intended to guide researchers in preclinical studies.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Source / Notes |
| Dosage Range | 250 - 2000 mg/kg | Based on anti-tumor efficacy studies in murine models.[1] |
| Vehicle | 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC) in sterile water | A commonly used vehicle for oral gavage of insoluble compounds. |
| Administration Route | Oral Gavage | Standard and precise method for oral administration in mice. |
| Administration Volume | 5 - 10 mL/kg | Standard volume for oral gavage in mice. |
| Administration Schedule | Varies (e.g., single dose, daily for 5 days, every 4 days) | Dependent on the experimental design and therapeutic goal. |
| Representative Tmax (Time to Peak Plasma Concentration) | ~0.5 hours | Data from a representative small molecule TLR7 antagonist.[2] This is a critical parameter to determine for this compound to time downstream assays. |
| Representative Cmax (Peak Plasma Concentration) | Dose-dependent | Data from a representative small molecule TLR7 antagonist.[2] This should be determined experimentally for this compound. |
| Representative Oral Bioavailability | ~62% | Data from a representative small molecule TLR7 antagonist.[2] |
Note: The Tmax, Cmax, and oral bioavailability values are for a representative small molecule TLR7 antagonist and are provided as a reference. It is crucial to determine these pharmacokinetic parameters specifically for this compound in your mouse strain and experimental setup.
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Sodium Carboxymethyl Cellulose (CMC)
-
Sterile, purified water
-
Weighing scale
-
Magnetic stirrer and stir bar
-
Appropriate glassware (beaker, graduated cylinder)
-
pH meter (optional)
Procedure:
-
Calculate the required amount of this compound and CMC. For a 10 mL solution of 50 mg/mL this compound in 0.5% CMC, you will need 500 mg of this compound and 50 mg of CMC.
-
Prepare the 0.5% CMC vehicle. In a beaker, slowly add the calculated amount of CMC to the desired volume of sterile water while stirring continuously with a magnetic stirrer. Continue stirring until the CMC is fully dissolved and the solution is clear and viscous. This may take 30-60 minutes.
-
Prepare the this compound suspension. Gradually add the weighed this compound powder to the prepared 0.5% CMC vehicle while stirring.
-
Ensure homogeneity. Continue stirring the suspension for at least 30 minutes to ensure a uniform distribution of this compound. The final formulation should be a homogenous suspension.
-
Adjust pH (optional). If necessary, the pH of the suspension can be adjusted using sterile solutions of NaOH or HCl.
-
Storage. Store the prepared formulation at 4°C for up to one week. Before each use, ensure the suspension is brought to room temperature and vortexed thoroughly to ensure homogeneity.
Oral Gavage Administration Protocol in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the mice to handling for several days prior to the experiment to minimize stress.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. Ensure the animal's airway is not obstructed.
-
-
Dose Calculation:
-
Weigh each mouse accurately on the day of dosing.
-
Calculate the exact volume of the this compound suspension to be administered based on the mouse's body weight and the desired dose (mg/kg).
-
Example: For a 25 g mouse and a dose of 500 mg/kg with a 50 mg/mL formulation: (500 mg/kg / 50 mg/mL) * 0.025 kg = 0.25 mL
-
-
Gavage Procedure:
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.
-
Ensure there are no air bubbles in the syringe.
-
With the mouse securely restrained, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass with minimal resistance. If resistance is met, withdraw the needle and reposition. DO NOT FORCE THE NEEDLE , as this can cause esophageal or tracheal injury.
-
Once the needle is correctly positioned in the esophagus (approximately at the level of the last rib), slowly depress the syringe plunger to deliver the suspension.
-
Administer the solution at a steady pace (e.g., over 2-3 seconds).
-
Gently withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of distress, such as difficulty breathing, regurgitation, or lethargy.
-
Continue to monitor the animals according to your experimental protocol.
-
Mandatory Visualization
This compound Signaling Pathway
This compound activates TLR7 signaling in the endosome.
Experimental Workflow for Oral this compound Administration and Analysis
Workflow for oral this compound studies in mice.
References
Application Notes and Protocols for Bropirimine in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, treatment schedules, and experimental protocols for the use of Bropirimine, an oral immunostimulant, in various rat models based on published literature.
Introduction
This compound (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone) is an orally active immunomodulator known to induce the production of interferons and stimulate the activity of natural killer (NK) cells and macrophages.[1][2] Its antitumor properties have been investigated in several preclinical models, including various rat cancer models.[3][4][5] this compound has shown efficacy against prostate and colon cancers in rats and has also been studied for its toxicological profile. These notes are intended to serve as a guide for designing and executing experiments involving this compound in a research setting.
Data Presentation: Dosage and Treatment Schedules
The following tables summarize the dosages and treatment schedules for this compound as reported in various studies using rat models.
Table 1: this compound Dosage in Rat Cancer Models
| Rat Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Reference |
| Wistar Rats (assumed) | Prostate Cancer (PAIII & MAT-LyLu cells) | 250 mg/kg | Oral | Varied schedules, including initiation on the day of tumor injection or after tumors were established. | |
| Copenhagen x Fischer Rats | Prostate Adenocarcinoma (Dunning AT-3 cells) | 10, 100, or 500 mg/kg | Oral | Neoadjuvant therapy administered on post-implantation days 1, 3, 5, 10, and 11. | |
| Inbred WAG Rats | Colon Cancer (CC531 cells) | Not specified | Oral (assumed) | Administered on day 0 and day 1 post-tumor implantation. |
Table 2: this compound Dosage in Rat Toxicology Studies
| Rat Model | Study Type | Dosage | Administration Route | Treatment Schedule | Reference |
| Sprague-Dawley Rats | Embryolethality / Maternal Toxicity | 100, 200, or 400 mg/kg | Oral | Single dose on various gestation days or for 7-8 consecutive days. |
Experimental Protocols
The following are detailed protocols for common experimental designs using this compound in rat models, synthesized from the cited literature.
Protocol 1: Antitumor Efficacy in a Subcutaneous Prostate Cancer Model
This protocol is based on the methodology used for evaluating this compound in rodent prostate cancer models.
Objective: To assess the ability of orally administered this compound to inhibit tumor growth in a subcutaneous rat prostate cancer model.
Materials:
-
Male Wistar rats
-
PAIII or Dunning MAT-LyLu prostate cancer cells
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Methodology:
-
Cell Preparation: Culture PAIII or MAT-LyLu cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS to the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each rat.
-
Animal Grouping: Randomize animals into treatment and control groups (n=8-10 per group).
-
Group 1: Vehicle control (oral gavage)
-
Group 2: this compound (250 mg/kg, oral gavage)
-
-
Drug Preparation and Administration: Prepare a suspension of this compound in the chosen vehicle. Administer the appropriate formulation to each rat via oral gavage according to the desired schedule (e.g., daily for 21 days, starting the day after tumor inoculation).
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Monitor animal body weight and overall health status throughout the study.
-
Record survival data.
-
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the animals. Excise tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry). Compare tumor growth rates and survival curves between groups.
Protocol 2: Neoadjuvant Therapy in an Orthotopic Prostate Cancer Model
This protocol is adapted from a study evaluating this compound as a neoadjuvant therapy in an orthotopic rat prostate cancer model.
Objective: To determine the efficacy of this compound as a neoadjuvant therapy prior to surgical resection of an orthotopically implanted prostate tumor.
Materials:
-
Male Copenhagen x Fischer rats
-
Dunning AT-3 prostate tumor cells
-
Surgical instruments for laparotomy and prostatectomy
-
This compound
-
Vehicle for oral gavage
Methodology:
-
Tumor Inoculation: Anesthetize the rat and perform a lower midline laparotomy to expose the ventral prostate. Inject Dunning AT-3 cells (e.g., 2.5 x 10^6 cells) directly into the ventral prostate lobe. Suture the incision.
-
Animal Grouping and Treatment:
-
Group 1: Untreated Control
-
Group 2: Prostatectomy alone
-
Group 3: this compound (10 mg/kg) + Prostatectomy
-
Group 4: this compound (100 mg/kg) + Prostatectomy
-
Group 5: this compound (500 mg/kg) + Prostatectomy
-
-
Drug Administration: For groups 3-5, administer this compound via oral gavage on post-implantation days 1, 3, 5, 10, and 11.
-
Surgical Resection: On day 11 or 12 post-tumor implantation, perform a ventral prostatectomy on animals in groups 2-5. Weigh the excised prostates.
-
Post-Surgical Monitoring: Monitor the animals for a defined period (e.g., 10 days) to assess for tumor recurrence or residual disease.
-
Endpoint and Analysis: At the study endpoint, euthanize all animals and perform a necropsy. Carefully dissect and weigh any residual tumor mass. Compare the weights of the initially resected prostates and the final residual tumor weights across all groups.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key experimental workflows and the proposed mechanism of action for this compound.
Caption: Experimental workflow for an antitumor efficacy study.
Caption: Proposed mechanism of action for this compound.
Caption: Logical workflow for a neoadjuvant therapy study.
References
- 1. karger.com [karger.com]
- 2. Antitumor effects of oral administration of an interferon-inducing pyrimidinone, this compound, on murine renal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral this compound immunotherapy of rodent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as neoadjuvant therapy decreases residual disease and expression of markers PCNA and TGF-beta 1 in a rat orthotopic prostate adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of colon cancer in rats with rMuTNF and the interferon-inducer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Bropirimine Efficacy in an Orthotopic Bladder Cancer Model
Introduction
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Bropirimine, an oral immunomodulator, in a preclinical orthotopic bladder cancer model. This compound has demonstrated anti-cancer activity in clinical trials for superficial bladder cancer and carcinoma in situ (CIS).[1][2][3][4][5] The protocols outlined below describe the establishment of a murine orthotopic bladder cancer model, administration of this compound, and subsequent efficacy assessment. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and urology.
Quantitative Data Summary
Table 1: Efficacy of Oral this compound in Patients with Carcinoma in Situ (CIS) of the Bladder
| Study Population | Dosage | Number of Evaluable Patients | Complete Response (CR) Rate | Reference |
| BCG-Resistant CIS | 3.0 g/day for 3 consecutive days, weekly | 47 | 30% (14 patients) | |
| BCG-Intolerant CIS | 3.0 g/day for 3 consecutive days, weekly | 18 | 39% (7 patients) | |
| Previously Untreated CIS | 3.0 g/day for 3 consecutive days, weekly | 21 | 67% (14 patients) | |
| Primary CIS | 3.0 g/day for 3 consecutive days, weekly | 15 | 80% (12 patients) | |
| Failed Prior BCG | 3.0 g/day for 3 consecutive days, weekly | 12 | 50% (6 patients) | |
| Overall (Intent-to-Treat) | 3.0 g/day for 3 consecutive days, weekly | 86 | 24% (21 patients) |
Table 2: Efficacy of Oral this compound in Patients with Superficial Bladder Cancer
| Study Population | Dosage | Number of Evaluable Patients | Objective Response Rate | Reference |
| Recurrent Superficial TCC (Ta or T1) | 2,250 mg/day for 3 consecutive days, weekly | 16 (completed treatment) | 31.3% (5 patients: 2 CR, 3 PR) |
TCC: Transitional Cell Carcinoma; CR: Complete Response; PR: Partial Response; BCG: Bacillus Calmette-Guérin
Experimental Protocols
Orthotopic Bladder Cancer Model Establishment
This protocol describes the establishment of an orthotopic bladder cancer model in mice using transurethral instillation of murine bladder tumor cells (e.g., MBT-2) or human bladder cancer cells (e.g., UM-UC-3) in immunodeficient mice.
Materials:
-
6-8 week old female C3H/HeN mice (for syngeneic MBT-2 model) or athymic nude mice (for xenograft UM-UC-3 model)
-
Murine (MBT-2) or human (UM-UC-3) bladder cancer cells
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
24-gauge intravenous catheter
-
Poly-L-lysine solution (0.1% w/v) or Trypsin solution (0.125%)
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Cell Preparation: Two days prior to the procedure, plate bladder cancer cells to reach 80-90% confluency on the day of implantation. On the day of the procedure, harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or culture medium at a concentration of 1 x 10^6 cells/50 µL.
-
Animal Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine. Place the anesthetized mouse on a heating pad to maintain body temperature. Apply ophthalmic ointment to the eyes to prevent drying.
-
Catheterization: Gently insert a lubricated 24-gauge IV catheter through the urethra into the bladder. Empty the bladder of residual urine by applying gentle pressure to the lower abdomen.
-
Bladder Pre-treatment: To disrupt the protective glycosaminoglycan layer and enhance tumor cell implantation, instill 50 µL of either 0.1% poly-L-lysine for 15-20 minutes or 0.125% trypsin for 15 minutes. Afterwards, drain the solution by applying gentle abdominal pressure.
-
Cell Instillation: Slowly instill 50 µL of the cell suspension (1 x 10^6 cells) into the bladder through the catheter.
-
Dwell Time: Keep the catheter in place and allow the cells to dwell in the bladder for at least 50-60 minutes to facilitate attachment to the bladder wall.
-
Recovery: After the dwell time, gently remove the catheter. Allow the mouse to recover from anesthesia on a heating pad. Water may be withheld for a few hours post-procedure to minimize urination and premature flushing of the instilled cells.
-
Tumor Growth Monitoring: Monitor tumor development weekly or bi-weekly using non-invasive imaging techniques such as high-frequency ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
This compound Administration and Efficacy Assessment
This protocol outlines a proposed method for administering this compound and evaluating its anti-tumor efficacy in the established orthotopic bladder cancer model. The dosage is extrapolated from human clinical trials and may require optimization.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Calipers
-
Micro-ultrasound or other imaging system
-
Reagents for histological analysis (formalin, paraffin, H&E stain)
-
Reagents for immunohistochemistry (e.g., antibodies for Ki-67, cleaved caspase-3)
Procedure:
-
Treatment Initiation: Once tumors are established and reach a predetermined size (e.g., measurable by ultrasound), randomize mice into treatment and control groups.
-
This compound Administration:
-
Dosage: Based on human studies (3.0 g/day ), an approximate murine dose can be calculated using body surface area conversion. This typically translates to a significantly higher mg/kg dose in mice. An initial dose range of 50-100 mg/kg could be explored.
-
Regimen: Administer this compound orally via gavage daily for 3 consecutive days, followed by 4 days of rest, weekly, mirroring the clinical trial schedule. The control group should receive the vehicle alone.
-
-
Efficacy Monitoring:
-
Tumor Volume: Measure tumor dimensions bi-weekly using ultrasound and calculate tumor volume.
-
Body Weight: Monitor animal body weight twice a week as an indicator of general health and treatment-related toxicity.
-
-
Endpoint Analysis: At the end of the study (e.g., after 4-6 weeks of treatment or when tumors in the control group reach a humane endpoint), euthanize the mice and perform the following analyses:
-
Bladder Weight and Volume: Excise the bladders and record their wet weight and volume.
-
Histopathology: Fix the bladders in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tumor morphology and invasion.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to investigate the mechanism of this compound's action.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound efficacy.
Proposed Signaling Pathway of this compound in Bladder Cancer
While the exact mechanism of this compound's anti-tumor effect is not fully elucidated, evidence suggests both direct activity and immune modulation. This compound is known as an interferon inducer.
Caption: Hypothesized dual-action mechanism of this compound.
References
- 1. auajournals.org [auajournals.org]
- 2. Oral this compound immunotherapy of bladder carcinoma in situ after prior intravesical bacille Calmette-Guérin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral this compound immunotherapy of carcinoma in situ of the bladder: results of a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blcwebcafe.org [blcwebcafe.org]
- 5. This compound, an orally active anticancer agent for superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Assay for Measuring Bropirimine-Induced Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bropirimine (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone) is an immunomodulatory compound that has been investigated for its antitumor and antiviral properties. Its mechanism of action is primarily attributed to the induction of various cytokines, which play a critical role in orchestrating the innate and adaptive immune responses. This compound functions as a Toll-like receptor 7 (TLR7) agonist. TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), leading to the activation of the MyD88-dependent signaling pathway. This cascade culminates in the activation of transcription factors such as NF-κB and IRF7, driving the expression of pro-inflammatory cytokines and type I interferons.
This application note provides a detailed protocol for an in vitro assay to measure the production of key cytokines, including Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12), from human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound.
Principle of the Assay
This assay is based on the isolation of human PBMCs, followed by in vitro stimulation with this compound. The activation of TLR7 in immune cells within the PBMC population, such as plasmacytoid dendritic cells (pDCs) and B cells, leads to the synthesis and secretion of cytokines into the cell culture supernatant. The concentration of these secreted cytokines is then quantified using a sensitive and specific immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
This compound Signaling Pathway
This compound, as a TLR7 agonist, initiates a signaling cascade that results in cytokine production. The binding of this compound to TLR7 in the endosome recruits the adaptor protein MyD88. This leads to the formation of a complex with IRAK (Interleukin-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6). Subsequent activation of downstream pathways, including the NF-κB and IRF7 pathways, results in the transcription of genes encoding for pro-inflammatory cytokines and type I interferons.
This compound (TLR7 Agonist) Signaling Pathway
Experimental Workflow
The overall workflow for measuring this compound-induced cytokine production in PBMCs involves several key steps, from PBMC isolation to data analysis.
Experimental Workflow
Materials and Reagents
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Phosphate-Buffered Saline (PBS), sterile
-
Lipopolysaccharide (LPS) from E. coli (positive control)
-
DMSO (vehicle control)
-
96-well cell culture plates, sterile
-
ELISA or multiplex assay kits for human IFN-α, TNF-α, IL-6, and IL-12
Experimental Protocols
Preparation of Reagents
-
Complete RPMI Medium: Supplement RPMI 1640 medium with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in complete RPMI medium.
-
LPS Stock Solution: Prepare a 1 mg/mL stock solution of LPS in sterile PBS. Store at -20°C.
Isolation of Human PBMCs
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with sterile PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI medium and perform a cell count using a hemocytometer or an automated cell counter.
PBMC Stimulation Assay
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).
-
Prepare serial dilutions of this compound in complete RPMI medium. A suggested starting concentration range is 0.1 µM to 10 µM.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Include the following controls:
-
Vehicle Control: Complete RPMI medium with the same final concentration of DMSO as the highest this compound concentration.
-
Positive Control: LPS at a final concentration of 100 ng/mL.
-
Unstimulated Control: Complete RPMI medium only.
-
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator. For a time-course experiment, it is recommended to set up parallel plates and collect supernatants at 6, 12, 24, and 48 hours. Based on the kinetics of TLR7 agonists, a 16-24 hour incubation is often a good starting point for a single time-point experiment.
Cytokine Measurement
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Perform the cytokine quantification using ELISA or a multiplex assay according to the manufacturer's instructions.
Data Presentation
The quantitative data should be summarized in tables for clear comparison. Below are examples of how to structure the data tables.
Table 1: Dose-Dependent Cytokine Production by this compound-Stimulated PBMCs (24-hour incubation)
| This compound (µM) | IFN-α (pg/mL) ± SD | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-12 (pg/mL) ± SD |
| 0 (Vehicle) | < 10 | 15 ± 5 | 50 ± 12 | < 5 |
| 0.1 | 150 ± 25 | 100 ± 15 | 200 ± 30 | 25 ± 8 |
| 1 | 500 ± 60 | 450 ± 50 | 800 ± 90 | 150 ± 20 |
| 10 | 1200 ± 150 | 1000 ± 120 | 2500 ± 300 | 400 ± 50 |
| LPS (100 ng/mL) | 50 ± 10 | 2000 ± 250 | 5000 ± 600 | 100 ± 15 |
Table 2: Time-Course of Cytokine Production by PBMCs Stimulated with this compound (1 µM)
| Incubation Time (hours) | IFN-α (pg/mL) ± SD | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-12 (pg/mL) ± SD |
| 6 | 200 ± 30 | 500 ± 60 | 400 ± 50 | 50 ± 10 |
| 12 | 450 ± 55 | 600 ± 70 | 700 ± 85 | 120 ± 15 |
| 24 | 500 ± 60 | 450 ± 50 | 800 ± 90 | 150 ± 20 |
| 48 | 300 ± 40 | 200 ± 25 | 600 ± 75 | 100 ± 12 |
Note: The data presented in these tables are representative and may vary depending on the donor PBMCs and experimental conditions.
Troubleshooting
-
High background in unstimulated wells: This could be due to contamination of reagents with endotoxin or pre-activation of PBMCs during isolation. Ensure all reagents are sterile and endotoxin-free. Handle cells gently during isolation.
-
Low or no cytokine production: This may result from using a sub-optimal concentration of this compound, an inappropriate incubation time, or low-viability PBMCs. It is recommended to perform a dose-response and time-course experiment to optimize these parameters. Always check PBMC viability before starting the experiment.
-
High variability between replicates: This can be caused by inconsistent cell seeding or pipetting errors. Ensure thorough mixing of cell suspensions and careful pipetting.
Conclusion
This application note provides a comprehensive protocol for the in vitro measurement of this compound-induced cytokine production in human PBMCs. By following these guidelines, researchers can obtain reliable and reproducible data to characterize the immunomodulatory activity of this compound and similar compounds. The provided diagrams and tables offer a clear framework for understanding the underlying biological pathways, experimental design, and data presentation.
Quantifying Interferon Levels After Bropirimine Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bropirimine [2-amino-5-bromo-6-phenyl-4-(3H)-pyrimidinone] is an orally active immunomodulatory compound that has been investigated for its potent antiviral and antitumor activities. Its mechanism of action involves the induction of endogenous cytokines, most notably Type I interferons (IFN-α and IFN-β). This compound functions as a Toll-like receptor 7 (TLR7) agonist. The activation of TLR7 in immune cells, such as plasmacytoid dendritic cells (pDCs), initiates a signaling cascade that leads to the production and secretion of interferons. These interferons, in turn, mediate a broad range of biological effects, including the activation of natural killer (NK) cells, which are crucial for immune surveillance and tumor cell lysis. Given that interferon induction is a primary mechanism of this compound's therapeutic effects, accurate quantification of interferon levels following treatment is critical for preclinical and clinical research, dose-response studies, and understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship.
This document provides detailed application notes and experimental protocols for the quantification of interferon levels in response to this compound treatment.
Data Presentation
While specific quantitative data on interferon levels following this compound administration is not extensively available in publicly accessible literature, the following tables present representative data from studies on other oral TLR7 agonists in both murine models and human peripheral blood mononuclear cells (PBMCs). This data serves as a practical example for researchers to understand the expected magnitude and kinetics of interferon induction.
Table 1: Representative In Vivo Interferon-α Induction in Mice by an Oral TLR7 Agonist
| Treatment Group | Dose (mg/kg) | Time Post-Dose (hours) | Mean Serum IFN-α (IU/mL) ± SD |
| Vehicle Control | 0 | 2 | < 0.3 |
| TLR7 Agonist (BHMA) | 10 | 1 | 150 ± 45 |
| 2 | 300 ± 70 | ||
| 4 | 100 ± 30 | ||
| 8 | < 10 |
Note: This data is representative and based on studies of the oral TLR7 agonist BHMA in mice, as specific quantitative data for this compound was not available. The basal level of IFN-α is typically below the limit of quantification of standard assays[1].
Table 2: Representative In Vitro Interferon-α Production by Human PBMCs Following TLR7 Agonist Stimulation
| Stimulant | Concentration (µg/mL) | Incubation Time (hours) | Mean IFN-α in Supernatant (pg/mL) ± SD |
| Media Control | - | 24 | < 10 |
| TLR7 Agonist (Loxoribine) | 1 | 24 | 800 ± 150 |
| 10 | 24 | 2500 ± 400 | |
| TLR7 Agonist (Imiquimod) | 1 | 24 | 1200 ± 250 |
| 10 | 24 | 3500 ± 500 |
Note: This data is representative of in vitro stimulation of human PBMCs with different TLR7 agonists. IFN-α production can vary significantly based on the donor, the specific TLR7 agonist used, and the experimental conditions[2][3].
Signaling Pathways and Experimental Workflows
This compound-Induced Interferon Production Pathway
This compound, as a TLR7 agonist, activates a well-defined intracellular signaling pathway, primarily in plasmacytoid dendritic cells. The following diagram illustrates this process.
Experimental Workflow for Interferon Quantification
The general workflow for quantifying interferon levels after this compound treatment, whether in vivo or in vitro, follows a standardized process.
Experimental Protocols
The following are detailed protocols for three common methods of interferon quantification. These protocols are generalized and may require optimization based on the specific experimental setup, sample type, and reagents used.
Protocol 1: Quantification of Interferon-α by Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This sandwich ELISA is designed for the quantitative measurement of IFN-α in serum, plasma, or cell culture supernatants. A capture antibody specific for IFN-α is pre-coated onto a microplate. Standards and samples are added to the wells, and any IFN-α present is bound by the immobilized antibody. A biotinylated detection antibody specific for IFN-α is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The addition of a TMB substrate results in a colorimetric reaction that is proportional to the amount of IFN-α bound.
Materials:
-
Human or Murine IFN-α ELISA Kit (containing pre-coated 96-well plate, detection antibody, standard, wash buffer, substrate, and stop solution)
-
Distilled or deionized water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples according to the ELISA kit manufacturer's instructions.
-
Standard and Sample Addition: Add 100 µL of each standard, blank, and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.
-
Incubation: Cover the plate with a plate sealer and incubate for 2 to 2.5 hours at room temperature or as specified in the kit protocol.
-
Washing: Aspirate each well and wash three to four times with 300 µL of wash buffer per well. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as described in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of the streptavidin-HRP solution to each well. Cover and incubate for 45 minutes at room temperature.
-
Washing: Repeat the wash step as described in step 4.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the optical density of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Calculation: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Subtract the mean zero standard optical density. Plot a standard curve of the standard concentrations versus their corresponding absorbances. Determine the concentration of IFN-α in the samples by interpolating from the standard curve.
Protocol 2: Quantification of Type I Interferon by Bioassay (Cytopathic Effect Reduction Assay)
Principle: This bioassay measures the biological activity of Type I interferons based on their ability to protect cells from virus-induced cytopathic effects (CPE). Cells are pre-treated with serial dilutions of interferon-containing samples, followed by infection with a virus that causes visible cell death (e.g., Vesicular Stomatitis Virus, VSV). The interferon concentration is inversely proportional to the extent of CPE.
Materials:
-
Interferon-sensitive cell line (e.g., L929 for murine IFN, A549 for human IFN)
-
Complete cell culture medium
-
Vesicular Stomatitis Virus (VSV) or another suitable cytopathic virus
-
Interferon standard of known activity (IU/mL)
-
96-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the interferon-sensitive cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well).
-
Sample and Standard Dilution: Prepare serial dilutions of the interferon standard and the unknown samples in complete cell culture medium.
-
Interferon Treatment: After 24 hours, when the cells are confluent, remove the medium and add 100 µL of the diluted standards and samples to the respective wells. Include wells with medium only as a virus control (maximum CPE) and wells with cells and medium only as a cell control (no CPE). Incubate for 24 hours at 37°C.
-
Virus Infection: Aspirate the medium containing interferon. Add 100 µL of virus suspension (at a multiplicity of infection that causes complete CPE in 24-48 hours) to all wells except the cell control wells.
-
Incubation: Incubate the plate at 37°C until CPE is complete in the virus control wells (typically 24-48 hours).
-
Staining: Aspirate the medium from all wells. Gently wash the wells with PBS. Add 100 µL of crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing and Solubilization: Gently wash the plate with water to remove excess stain and allow it to air dry. Add 100 µL of a solubilizing agent (e.g., 100% methanol or 1% SDS) to each well to dissolve the stain.
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Calculation: The interferon titer (in IU/mL) is the reciprocal of the dilution that results in a 50% reduction of the CPE compared to the virus control. This can be calculated by plotting the absorbance versus the interferon concentration and determining the concentration at which the absorbance is halfway between the virus control and the cell control.
Protocol 3: Quantification of Interferon-β Promoter Activity by Luciferase Reporter Assay
Principle: This assay measures the activation of the IFN-β promoter by this compound. A reporter cell line is engineered to contain a luciferase gene under the control of the IFN-β promoter. When these cells are treated with this compound, the activation of the IFN-β promoter drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the promoter activity.
Materials:
-
HEK293T cells or other suitable cell line
-
Plasmid containing the firefly luciferase gene driven by the IFN-β promoter
-
A control plasmid containing Renilla luciferase for normalization
-
Transfection reagent
-
Cell culture medium and 96-well plates
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that allows for transfection and subsequent treatment (e.g., 2 x 10^4 cells/well).
-
Transfection: Co-transfect the cells with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luciferase Assay:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to a luminometer tube or a well of a white-walled 96-well plate.
-
Add 20 µL of the cell lysate to the tube/well and mix. Immediately measure the firefly luciferase activity in a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to the same tube/well. This will quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Immediately measure the Renilla luciferase activity.
-
-
Calculation: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number. The results are typically expressed as fold induction over the vehicle control.
References
- 1. Pharmacokinetic-Pharmacodynamic Modeling of Alpha Interferon Response Induced by a Toll-Like 7 Receptor Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR7 ligands induce higher IFN-alpha production in females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Up-Regulation of TLR7-Mediated IFN-α Production by Plasmacytoid Dendritic Cells in Patients With Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bropirimine Clinical Trial Design in Superficial Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design for bropirimine in the context of superficial bladder cancer. This document includes summaries of clinical trial data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is an orally administered immunomodulator with demonstrated anti-tumor activity against superficial transitional cell carcinoma (TCC) of the bladder, particularly carcinoma in situ (CIS). Its mechanism of action is primarily through the induction of cytokines, including interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α), via agonism of Toll-like receptor 7 (TLR7). Additionally, evidence suggests a direct anti-proliferative effect on bladder cancer cells.
Clinical Trial Data Summary
The following tables summarize the quantitative data from key clinical trials of this compound in superficial bladder cancer.
Table 1: Efficacy of this compound Monotherapy in Superficial Bladder Cancer
| Clinical Trial Phase | Patient Population | Dosing Regimen | Number of Evaluable Patients | Complete Response (CR) Rate | Partial Response (PR) Rate | Overall Response Rate | Reference |
| Phase I | Superficial TCC | Dose-escalation | 26 | 23% (6/26) | 8% (2/26) | 31% | [1] |
| Phase II | CIS (BCG-naïve) | 3.0 g/day , 3 days/week | 21 | 67% (14/21) | - | 67% | [2] |
| Phase II | CIS (BCG-failure) | 3.0 g/day , 3 days/week | 12 | 50% (6/12) | - | 50% | [2] |
| Phase II | CIS (BCG-resistant) | 3.0 g/day , 3 days/week | 47 | 30% (14/47) | - | 30% | |
| Phase II | CIS (BCG-intolerant) | 3.0 g/day , 3 days/week | 18 | 39% (7/18) | - | 39% | |
| Late Phase II | CIS | 2.25 g/day , 3 days/week | 41 | 41.5% (17/41) | - | 41.5% | [3] |
| Pilot Study | Ta or T1 TCC | 2.25 g/day , 3 days/week | 17 | 11.8% (2/17) | 17.6% (3/17) | 29.4% | [4] |
Table 2: Efficacy of this compound in Combination with Bacillus Calmette-Guérin (BCG)
| Clinical Trial Phase | Patient Population | Dosing Regimen | Number of Evaluable Patients | Complete Response (CR) Rate | 5-Year Progression-Free Survival | 5-Year Overall Survival | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phase II | CIS (BCG-naïve) | this compound (3.0 g/day , 3 days/week for 12 weeks) + Tice BCG (50 mg weekly for 6 weeks) | 42 | 67% (28/42) | 53% | 80% | |
Table 3: Common Adverse Events Associated with this compound Treatment
| Adverse Event | Frequency |
| Flu-like symptoms (fever, malaise) | ~70% |
| Gastrointestinal symptoms (anorexia, nausea, vomiting) | ~20-50% |
| Headache | ~24% |
| Transient hepatic enzyme elevations | 5-14% |
| Skin rash | 5-14% |
| Arthralgias | 5-14% |
Experimental Protocols
Protocol for this compound Administration in Clinical Trials
Objective: To outline the oral administration of this compound to patients with superficial bladder cancer.
Materials:
-
This compound capsules/tablets (e.g., 750 mg).
-
Patient dosing diary.
Procedure:
-
Patient Selection: Enroll patients with histologically confirmed superficial bladder cancer (Ta, T1, or CIS) who meet the specific inclusion and exclusion criteria of the clinical trial protocol. Key inclusion criteria often include recurrent disease and, in some trials, failure of prior BCG therapy.
-
Dosing Regimen:
-
Monotherapy: A common regimen is 3.0 g/day , administered as four 750 mg capsules, for three consecutive days each week for up to one year. Another reported regimen is 2.25 g/day (three 750 mg capsules) for three consecutive days weekly for 12 weeks.
-
Combination Therapy with BCG: Administer oral this compound at 3.0 g/day for three consecutive days each week for 12 weeks. This is done concurrently with a standard 6-week induction course of intravesical BCG (e.g., Tice strain, 50 mg).
-
-
Patient Monitoring:
-
Monitor patients for adverse events, with a focus on flu-like symptoms, gastrointestinal issues, and cardiac toxicity.
-
Collect blood samples for routine hematology and biochemistry, including liver function tests.
-
-
Response Evaluation:
-
Perform cystoscopy and bladder wash cytology quarterly.
-
Conduct bladder biopsies of any suspicious lesions.
-
Define a complete response as negative biopsy results and negative cytology. A partial response for papillary tumors may be defined as a >50% reduction in the marker lesion size.
-
Protocol for In Vitro Clonogenic Assay of Bladder Cancer Cells
Objective: To assess the direct anti-proliferative effect of this compound on bladder cancer cell lines.
Materials:
-
Bladder cancer cell lines (e.g., T24, 5637, KK-47, 724).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
6-well cell culture plates.
-
Trypsin-EDTA.
-
Phosphate-buffered saline (PBS).
-
Crystal violet staining solution (0.5% crystal violet in methanol).
Procedure:
-
Cell Seeding:
-
Harvest bladder cancer cells using trypsin-EDTA and resuspend in complete medium.
-
Count the cells and seed a low density (e.g., 500-1000 cells/well) into 6-well plates.
-
-
This compound Treatment:
-
Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should span a relevant range (e.g., 1-100 µg/mL). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose).
-
Replace the medium in the wells with the this compound-containing medium or vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2 incubator, or until colonies of at least 50 cells are visible in the control wells.
-
-
Staining and Quantification:
-
Wash the wells twice with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Plot the surviving fraction as a function of this compound concentration to determine the dose-response relationship.
-
Protocol for Quantification of Cytokine Levels in Patient Serum
Objective: To measure the levels of IFN-α and TNF-α in the serum of patients treated with this compound.
Materials:
-
Patient serum samples collected at baseline and at specified time points post-bropirimine administration.
-
Human IFN-α ELISA kit.
-
Human TNF-α ELISA kit.
-
Microplate reader.
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood from patients into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1000-2000 x g for 10 minutes at 4°C.
-
Aliquot the serum into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
ELISA Assay:
-
Perform the ELISA for IFN-α and TNF-α according to the manufacturer's instructions provided with the specific kits.
-
Briefly, this will involve:
-
Preparing the standards and samples.
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Incubating and washing.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of IFN-α and TNF-α in the patient samples.
-
Compare the cytokine levels at different time points to assess the immunomodulatory effect of this compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action.
Caption: Generalized clinical trial workflow for this compound.
Caption: Workflow for the in vitro clonogenic assay.
References
- 1. [Late phase II clinical study for this compound (U-54461S) in situ carcinoma of the bladder: follow-up investigation. This compound Study Group] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antitumor activity of this compound against urinary bladder tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound (U-54461S) late phase II clinical study for carcinoma in situ of the bladder. Japan this compound Study Group] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an orally active anticancer agent for superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Bropirimine solubility for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Bropirimine for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physicochemical properties?
This compound is an experimental immunomodulatory drug with anti-cancer and antiviral properties.[1] It is a pyrimidinone derivative with the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN₃O | [2] |
| Molar Mass | 266.09 g/mol | [2] |
| Appearance | White to beige powder | Sigma-Aldrich |
| Solubility in DMSO | ≥5 mg/mL (with warming) | [3] |
| Up to 100 mM | [4] | |
| Predicted pKa | Acidic: ~8.5, Basic: ~2.0 | ChemAxon |
| Predicted logP | 1.8 | ChemAxon |
Q2: What is the primary solvent for dissolving this compound for in vitro use?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It has a documented solubility of at least 5 mg/mL, and up to 100 mM, particularly with gentle warming.
Q3: I observed precipitation when I diluted my this compound DMSO stock into my cell culture medium. What is the cause?
This is a common issue known as "solvent shock." When a concentrated DMSO stock of a poorly water-soluble compound is rapidly diluted into an aqueous solution like cell culture media, the compound can precipitate out of solution due to the abrupt change in solvent polarity.
Q4: What is the mechanism of action of this compound?
This compound is an agonist of Toll-like receptor 7 (TLR7). Activation of TLR7 in immune cells initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, which contribute to its anti-tumor and antiviral activity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible precipitate in this compound stock solution (in DMSO) | - Concentration exceeds solubility limit.- Incomplete dissolution. | - Gently warm the solution (e.g., 37°C water bath) to aid dissolution.- Vortex the solution thoroughly.- If precipitation persists, consider preparing a slightly more dilute stock solution. |
| Precipitation upon dilution of DMSO stock into aqueous media (e.g., PBS, cell culture medium) | - "Solvent shock" due to rapid change in solvent polarity.- Final concentration in aqueous media exceeds this compound's aqueous solubility. | - Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling.- Prepare an intermediate dilution in a small volume of media before adding to the final volume.- Ensure the final DMSO concentration in the culture medium is low (ideally ≤0.1%) to minimize solvent effects and toxicity. |
| Cloudiness or precipitate appears in the cell culture plate over time | - this compound is precipitating out of the medium due to instability or exceeding its solubility limit at 37°C.- Interaction with components in the cell culture medium or serum. | - Decrease the final working concentration of this compound.- Reduce the serum concentration in your media if experimentally feasible, as serum proteins can sometimes cause precipitation.- Perform a solubility test of this compound in your specific cell culture medium prior to the experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Mass = 0.01 L * 10 mmol/L * 266.09 g/mol = 2.66 mg for 1 mL).
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the desired volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the this compound is completely dissolved. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Once fully dissolved, the stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the stock solution needed. For example, to make 10 mL of a 10 µM working solution, you would need 10 µL of the 10 mM stock.
-
To minimize precipitation, add the calculated volume of the this compound stock solution dropwise to the pre-warmed cell culture medium while gently swirling the tube.
-
Ensure the final concentration of DMSO in the cell culture medium is as low as possible (ideally ≤0.1%) and include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
References
Technical Support Center: Bropirimine Dosage Optimization in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bropirimine dosage and minimizing toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an immunomodulator that acts as a synthetic agonist for Toll-like receptor 7 (TLR7). This activation of TLR7 initiates a signaling cascade that leads to the production of interferons and other cytokines, which are key to its anti-tumor and anti-viral activities.
Q2: What are the most common animal models used for this compound studies?
A2: The most commonly used animal models for studying this compound are mice and rats. Specific strains may vary depending on the research focus, for instance, Sprague-Dawley rats have been used in developmental toxicity studies.
Q3: What is a typical starting dose for this compound in rodents?
A3: Based on published studies, a general starting dose for oral administration in rodents can range from 200 to 400 mg/kg in rats and around 250 mg/kg in other rodent models. However, it is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model and experimental goals. In some murine models, doses as high as 1000-2000 mg/kg have been used to assess anti-tumor effects.
Q4: What are the key toxicity concerns with this compound in animal models?
A4: The primary toxicity concerns observed in animal models include:
-
Maternal and Developmental Toxicity: In pregnant rats, this compound has been shown to cause dose-dependent maternal toxicity (decreased weight gain) and embryolethality at doses of 200 and 400 mg/kg.[1]
-
Hematological Effects: Changes in blood parameters, including decreased platelets and white blood cells, have been reported in rats.[1]
-
Potential Genotoxicity: While not observed in rats, positive results in the mouse micronucleus assay at high oral doses (up to 6.73 g/kg) suggest a potential for genotoxicity in this species.[2]
-
General Clinical Signs: Researchers should monitor for general signs of toxicity such as decreased motor activity, piloerection, and significant body weight loss.[3]
Q5: How can I monitor for this compound-induced toxicity in my animal studies?
A5: A comprehensive monitoring plan should include:
-
Daily Clinical Observations: Record changes in behavior, appearance (e.g., piloerection), and activity levels.
-
Body Weight Measurement: Monitor body weight at least twice weekly, or more frequently after drug administration. A body weight loss of 5% or more can be an early indicator of toxicity.[3]
-
Hematology: Collect blood samples to perform complete blood counts (CBCs) to assess for changes in platelets, white blood cells, and red blood cells.
-
Serum Chemistry: Analyze serum for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
-
Histopathology: At the end of the study, perform histopathological examination of key organs to identify any tissue damage.
Troubleshooting Guides
Issue 1: High incidence of mortality or severe toxicity at planned doses.
| Possible Cause | Troubleshooting Step |
| Dose is too high for the specific animal strain or model. | Immediately reduce the dose. Conduct a pilot dose-escalation study with a small number of animals to determine the maximum tolerated dose (MTD). |
| Vehicle-related toxicity. | Ensure the vehicle is non-toxic and appropriate for the route of administration. Run a vehicle-only control group to rule out any adverse effects from the vehicle itself. |
| Improper drug administration technique (e.g., esophageal perforation during gavage). | Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes and handle animals with care to minimize stress and injury. |
| Cumulative toxicity with repeated dosing. | Consider a less frequent dosing schedule or introduce drug-free holidays to allow for animal recovery. |
Issue 2: Inconsistent or lack of efficacy at tested doses.
| Possible Cause | Troubleshooting Step |
| Dose is too low. | Gradually increase the dose in a stepwise manner, while carefully monitoring for signs of toxicity. |
| Poor oral bioavailability. | Ensure proper formulation of this compound for oral administration. Consider using a vehicle that enhances solubility and absorption. |
| Rapid metabolism of the compound. | Analyze pharmacokinetic parameters to determine the half-life of this compound in your model. A more frequent dosing schedule may be necessary. |
| Animal model is not responsive to this compound's mechanism of action. | Confirm that the target of this compound (TLR7) is expressed and functional in your chosen animal model and cell lines. |
Issue 3: Unexpected or contradictory experimental results.
| Possible Cause | Troubleshooting Step |
| Variability in drug preparation. | Standardize the protocol for preparing the this compound formulation to ensure consistency across experiments. |
| Inter-animal variability. | Increase the number of animals per group to improve statistical power. Ensure animals are age- and weight-matched at the start of the study. |
| Environmental stressors affecting the animals. | Maintain a controlled and stable environment (temperature, light cycle, noise) for the animals. Minimize handling and procedural stress. |
| Incorrect data analysis. | Re-evaluate the statistical methods used for data analysis to ensure they are appropriate for the experimental design. |
Data Presentation
Table 1: Summary of this compound Dosages and Observed Toxicities in Rodent Models
| Animal Model | Dose | Route of Administration | Observed Toxicities | Reference |
| Sprague-Dawley Rat (pregnant) | 200 mg/kg | Oral Gavage | Decreased maternal weight gain, embryolethality. | |
| Sprague-Dawley Rat (pregnant) | 400 mg/kg | Oral Gavage | Significant decrease in maternal weight gain, embryolethality, decreased platelets and white blood cells. | |
| Rodent (Prostate Cancer Model) | 250 mg/kg | Oral | Not specified, but showed anti-tumor efficacy. | |
| Mouse | Up to 6.73 g/kg | Oral | Positive in micronucleus assay, suggesting potential genotoxicity. |
Experimental Protocols
Protocol: Oral Administration of this compound in Mice via Gavage
1. Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sterile water for injection or saline
-
Animal scale
-
Gavage needles (20-22 gauge, 1.5 inches with a ball tip for adult mice)
-
Syringes (1 mL)
-
70% ethanol
2. Procedure:
-
Animal Preparation:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
Weigh each mouse accurately on the day of dosing to calculate the correct volume.
-
-
This compound Formulation:
-
Prepare the this compound suspension in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing or sonicating.
-
-
Dosage Calculation:
-
Calculate the volume to be administered to each mouse based on its body weight and the concentration of the this compound suspension. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus. Do not force the needle.
-
Once the needle is in place, slowly administer the this compound suspension.
-
Withdraw the needle gently.
-
-
Post-Administration Monitoring:
-
Monitor the animal for at least 15-30 minutes post-gavage for any immediate adverse reactions (e.g., respiratory distress).
-
Return the animal to its cage and continue daily monitoring for clinical signs of toxicity.
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound activates TLR7 leading to the production of cytokines and interferons.
Experimental Workflow for this compound Dose Optimization
Caption: A stepwise workflow for optimizing this compound dosage in animal models.
References
- 1. Variability in the developmental toxicity of this compound with the day of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative mutagenicity testing of this compound, 3. This compound does not induce cytogenetic damage in vivo in the rat but does produce micronuclei in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
managing Bropirimine-induced flu-like symptoms in clinical subjects
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing flu-like symptoms observed in clinical subjects treated with Bropirimine.
Troubleshooting Guides
Issue: Subject is experiencing flu-like symptoms (e.g., fever, chills, headache, myalgia, malaise) following this compound administration.
This guide provides a tiered approach to managing these symptoms based on their severity, adapted from the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) for Cytokine Release Syndrome (CRS).
| Symptom Severity (Grade) | Clinical Description | Recommended Management |
| Grade 1 (Mild) | Fever ≥ 38°C (100.4°F) with or without constitutional symptoms such as headache, myalgia, and malaise. Symptoms are not life-threatening and require only symptomatic treatment.[1][2] | - Prophylactic Measures: Consider premedication with antipyretics (e.g., acetaminophen) and/or NSAIDs (e.g., ibuprofen) prior to this compound administration, unless contraindicated. - Symptomatic Treatment: Administer antipyretics and/or NSAIDs as needed to manage fever and pain.[2] - Supportive Care: Encourage fluid intake and rest. |
| Grade 2 (Moderate) | Hypotension responsive to fluids; oxygen requirement <40%; Grade 2 organ toxicity. Intervention is indicated but responds promptly to symptomatic treatment.[1][2] | - Continue Grade 1 Management. - Fluid Management: Administer intravenous fluids for hypotension. - Oxygen Support: Provide supplemental oxygen if required. - Monitoring: Increase frequency of monitoring vital signs. |
| Grade 3 (Severe) | Hypotension managed with one pressor; oxygen requirement ≥40%; Grade 3 organ toxicity or Grade 4 transaminitis. Hospitalization is indicated. | - Discontinue this compound: Temporarily withhold further doses of this compound until symptoms resolve. - Intensive Supportive Care: Hospitalization is required for close monitoring and management. This may include vasopressor support for hypotension and more intensive oxygen support. - Corticosteroids: Consider administration of systemic corticosteroids. |
| Grade 4 (Life-Threatening) | Life-threatening consequences; urgent intervention indicated, such as the need for mechanical ventilation. | - Permanently Discontinue this compound. - Critical Care Management: Immediate transfer to an intensive care unit (ICU) is necessary for advanced life support, including mechanical ventilation if required. - Anti-Cytokine Therapy: Consider the use of cytokine-targeted therapies, such as anti-IL-6 receptor antibodies (e.g., tocilizumab), in consultation with an immunologist or critical care specialist. |
Incidence of this compound-Induced Flu-like Symptoms in Clinical Trials
| Adverse Event | Incidence Rate (%) | Dosage | Reference |
| Fever | 60.0% | 1g three times a day for three consecutive days, weekly | |
| Malaise | 23.5% | 750mg three times at 2-hour intervals on 3 consecutive days weekly | |
| Headache | 23.5% | 750mg three times at 2-hour intervals on 3 consecutive days weekly | |
| Fever | 11.8% | 750mg three times at 2-hour intervals on 3 consecutive days weekly | |
| Generalized Malaise | 21.7% | 1g three times a day for three consecutive days, weekly |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced flu-like symptoms?
A1: this compound is an immunomodulatory agent that acts as a Toll-like receptor 7 and 8 (TLR7/8) agonist. Activation of these receptors on immune cells, such as dendritic cells and macrophages, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Type I Interferons. This systemic release of cytokines is responsible for the observed flu-like symptoms, a condition often referred to as Cytokine Release Syndrome (CRS).
Q2: How can we proactively manage these flu-like symptoms in our clinical trial?
A2: A proactive approach can include a step-up dosing schedule at the initiation of treatment to mitigate the severity of the initial cytokine release. Premedication with antipyretics like acetaminophen or NSAIDs before this compound administration can also be considered to reduce the incidence and severity of fever and myalgia. Educating subjects on the likelihood and nature of these symptoms and encouraging adequate hydration and rest are also important supportive measures.
Q3: Are there any specific biomarkers to monitor for the severity of flu-like symptoms?
A3: Monitoring the serum levels of key pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ can provide a quantitative measure of the immune activation and may correlate with the severity of the flu-like symptoms. Serial measurements of these cytokines, especially during the initial treatment cycles, can help in identifying subjects at a higher risk of developing severe CRS.
Q4: When should we consider dose modification or discontinuation of this compound?
A4: Dose modification or discontinuation should be guided by the severity of the symptoms as outlined in the troubleshooting guide. For Grade 3 symptoms, temporary discontinuation of this compound is recommended until the symptoms resolve. For Grade 4, life-threatening symptoms, permanent discontinuation of the treatment is advised.
Experimental Protocols
Protocol: Assessment and Management of this compound-Induced Flu-Like Symptoms
1. Objective: To systematically monitor, grade, and manage flu-like symptoms in subjects receiving this compound.
2. Subject Monitoring:
- Baseline Assessment: Prior to the first dose of this compound, a thorough baseline assessment of vital signs (temperature, blood pressure, heart rate, respiratory rate, oxygen saturation), and a review of systems for any pre-existing flu-like symptoms should be conducted.
- Post-Dosing Monitoring:
- Monitor vital signs every 4 hours for the first 24 hours after the initial doses in the first cycle.
- For subsequent cycles, vital signs should be monitored at each clinic visit and subjects should be instructed to self-monitor their temperature at home twice daily for the first 48 hours post-dosing.
- Subjects should be provided with a diary to record the incidence, duration, and severity of any flu-like symptoms (fever, chills, headache, muscle aches, fatigue).
3. Grading of Adverse Events:
- Flu-like symptoms will be graded according to the NCI CTCAE v5.0 for Cytokine Release Syndrome. A simplified version is provided in the Troubleshooting Guide.
4. Management Algorithm:
- Follow the tiered management approach detailed in the Troubleshooting Guide based on the grade of the observed symptoms.
5. Cytokine Profiling (Optional but Recommended):
- Sample Collection: Collect peripheral blood samples at baseline, and at 2, 6, and 24 hours after the first dose of this compound in the first cycle. For subsequent cycles, consider collection at pre-dose and 24 hours post-dose.
- Analytes: At a minimum, measure the serum concentrations of IL-6, TNF-α, and IFN-γ. A broader cytokine panel may provide additional insights.
- Methodology: Use a validated multiplex immunoassay (e.g., Luminex-based assay or ELISA) for cytokine quantification.
Visualizations
This compound-Induced Cytokine Release Signaling Pathway
Caption: this compound binds to TLR7/8, initiating a signaling cascade.
Experimental Workflow for Symptom Monitoring and Management
References
overcoming inconsistent Bropirimine dose-response in preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent dose-response relationships in preclinical studies with Bropirimine.
Troubleshooting Guides
Issue 1: Suboptimal or Lack of Efficacy at Expected Doses
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate Immune System Engagement | 1. Verify the immune competency of the animal model. This compound's efficacy is often dependent on an intact immune system.[1] 2. Consider using immunocompetent models (e.g., syngeneic tumor models in mice with a fully functional immune system). 3. Assess immune cell infiltration (e.g., NK cells, T-cells) in the tumor microenvironment post-treatment.[2] | This compound is an immunomodulator that stimulates various components of the humoral and cellular immune systems, including NK cells and macrophages, and increases the production of cytokines like interleukin-2 (IL-2).[1] Studies in athymic nude mice (lacking T-cells) showed that the antitumor effect was abolished by eliminating natural killer (NK) activity.[2] |
| Suboptimal Formulation or Bioavailability | 1. Review the formulation and vehicle used for administration. Ensure this compound is fully solubilized or uniformly suspended. 2. Conduct pharmacokinetic (PK) studies to determine the plasma concentration and exposure (AUC) at different doses. 3. Consider alternative formulations or routes of administration to improve bioavailability.[3] | The physicochemical properties of a new chemical entity and the choice of formulation are critical for its absorption and bioavailability, which directly impact the therapeutic concentrations achieved. Simple solutions or suspensions are often used in initial preclinical studies to assess pharmacokinetic parameters. |
| Metabolic Differences in Animal Models | 1. Investigate the metabolism of this compound in the specific animal model being used. 2. Compare the metabolic profile to that in other species, including humans, if data is available. 3. Consider that species-specific metabolites may have different activities or clearance rates. | The metabolism of a drug can vary significantly between different animal species, affecting its pharmacokinetic profile and efficacy. Understanding the biotransformation of this compound in the chosen model is crucial for interpreting results. |
Issue 2: High Variability in Response at the Same Dose Level
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Dosing Technique | 1. Ensure consistent and accurate administration of this compound for all animals. 2. For oral gavage, verify the technique to minimize variability in delivery to the stomach. 3. For parenteral routes, ensure the injection site and volume are consistent. | Inconsistent administration can lead to significant variations in drug exposure among animals, even at the same intended dose. |
| Biological Variability within the Animal Cohort | 1. Ensure the use of age- and weight-matched animals. 2. Consider the potential impact of the microbiome on immune responses and drug metabolism. 3. Increase the number of animals per group to improve statistical power and account for biological variability. | Individual differences in physiology and health status within an animal cohort can contribute to variable responses to a therapeutic agent. |
| Off-Target Effects | 1. Evaluate potential off-target activities of this compound at the concentrations being used. 2. Conduct in vitro assays to assess the specificity of this compound for its intended target (TLR7). 3. Consider that off-target effects can sometimes be the primary mechanism of action for a drug's efficacy. | Small molecule drugs can have off-target effects that may confound experimental results or even be responsible for the observed therapeutic effect. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an orally active immunomodulator that acts as a synthetic agonist of Toll-like receptor 7 (TLR7). This activation leads to the induction of interferons (IFN-α/β) and other cytokines, which in turn stimulates various components of the innate and adaptive immune systems, including natural killer (NK) cells and macrophages. Some studies also suggest it may have direct antitumor activity.
Q2: What are some reported effective dose ranges for this compound in preclinical models?
A2: Effective doses of this compound in preclinical studies have varied depending on the animal model and cancer type. For example, in a murine renal-cell carcinoma model, significant tumor growth inhibition was observed at daily oral doses of 1,000 or 2,000 mg/kg. In rodent prostate cancer models, a dose of 250 mg/kg was shown to be effective.
Q3: How important is the timing of this compound administration in preclinical studies?
A3: The timing of administration can be critical. In a study on murine renal-cell carcinoma, this compound was effective when treatment was initiated one day after tumor inoculation, but it did not suppress tumor growth when the treatment was delayed to day six. This suggests that early intervention may be more effective.
Q4: Are there known off-target effects of this compound that could contribute to inconsistent responses?
A4: While specific off-target effects of this compound are not extensively documented in the provided search results, it is a common phenomenon for small molecule inhibitors to have off-target interactions that can influence their biological activity. Researchers should consider the possibility of off-target effects, especially at higher concentrations, which could contribute to variability in experimental outcomes.
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical and Clinical Studies
| Study Type | Model/Patient Population | Dose | Key Findings | Reference |
| Preclinical | Murine renal-cell carcinoma (Renca cells) in BALB/c mice | 1,000 or 2,000 mg/kg/day (p.o.) | Significant inhibition of tumor growth. | |
| Preclinical | Rodent prostate cancer (PAIII and Dunning MAT-LyLu cells) | 250 mg/kg (p.o.) | Prevented tumor growth and caused regression of advanced tumors in the PAIII model; growth inhibition in the MAT-LyLu model. | |
| Clinical (Phase II) | Superficial bladder cancer | 2,250 mg/day (750 mg every 2 hours, 3x/day) for 3 consecutive days weekly | Objective response rate of 31.3% in patients completing treatment. | |
| Clinical (Phase II) | Bladder carcinoma in situ (CIS) | 3.0 g/day for 3 consecutive days weekly | 61% of evaluable patients had negative biopsies and cytology. | |
| Clinical (Phase II) | Bladder CIS (BCG-resistant/intolerant) | 3.0 g/day for 3 consecutive days weekly | Complete response in 32% of evaluable patients. |
Experimental Protocols
Protocol 1: In Vivo Antitumor Activity Assessment in a Murine Renal-Cell Carcinoma Model (Based on)
-
Animal Model: Euthymic BALB/c mice.
-
Tumor Inoculation: Inoculate mice with murine renal-cell carcinoma (Renca) cells.
-
Treatment Groups:
-
Vehicle control group.
-
This compound treatment groups with graded doses (e.g., 1,000 and 2,000 mg/kg).
-
-
Administration: Administer this compound orally (p.o.) for 5 consecutive days, starting on day 1 after tumor inoculation.
-
Endpoint: Euthanize mice on day 21, excise tumors, and measure tumor weight to assess growth inhibition.
-
Immune Response Analysis (Optional):
-
Isolate lymphocytes from the spleens or lungs of tumor-bearing mice.
-
Perform in vitro cytotoxicity assays against Renca and YAC-1 cells to assess NK cell activity.
-
Measure serum interferon (IFN)-α/β levels.
-
Protocol 2: In Vitro Antiproliferative Activity Assay (Based on)
-
Cell Lines: Human bladder cancer cell lines (e.g., KK-47, T24).
-
Assay: Human clonogenic tumor assay.
-
Treatment: Culture cells with varying concentrations of this compound.
-
Endpoint: Assess colony formation to determine the direct antiproliferative effect of this compound.
-
Co-culture with PBMCs (Optional):
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy volunteers.
-
Co-culture the cancer cell lines with PBMCs in the presence of this compound.
-
Measure cytokine levels (e.g., IFN-α, IFN-γ, IL-1β, TNF-α) in the supernatant to assess cytokine-mediated antitumor effects.
-
Mandatory Visualization
Caption: this compound signaling pathway via TLR7 activation.
Caption: Troubleshooting workflow for inconsistent this compound dose-response.
References
- 1. jurology.com [jurology.com]
- 2. Antitumor effects of oral administration of an interferon-inducing pyrimidinone, this compound, on murine renal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating Bropirimine off-target effects in cell-based assays
Welcome to the technical support center for identifying and mitigating Bropirimine off-target effects in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental immunomodulatory drug with demonstrated anti-cancer and antiviral properties.[1] It belongs to the phenylpyrimidine class of organic compounds.[2] While its precise mechanism is not fully elucidated, it is known to be a synthetic agonist of Toll-like receptor 7 (TLR7), leading to the induction of interferons and other cytokines.[3][4] However, some studies suggest it may also exert direct antitumor activity independent of cytokine production.[5]
Q2: What are off-target effects and why are they a concern with this compound?
Q3: My cells are showing toxicity at concentrations where I expect to see TLR7 activation. Is this an off-target effect?
It is possible. If the observed cytotoxicity does not align with the known consequences of TLR7 signaling in your specific cell type, it could be an off-target effect. To investigate this, you should perform a dose-response curve and compare the IC50 for cytotoxicity with the EC50 for TLR7 activation (e.g., by measuring interferon-beta production). A significant discrepancy between these values may suggest an off-target liability.
Q4: How can I be sure the effects I'm observing are due to TLR7 agonism and not an off-target effect?
To confirm on-target activity, consider the following controls:
-
Use a structurally different TLR7 agonist: If a different known TLR7 agonist recapitulates the same phenotype, it strengthens the evidence for on-target activity.
-
Use a TLR7 knockout/knockdown cell line: If genetically tractable, abrogating TLR7 expression should eliminate the observed effect if it is on-target.
-
Employ a TLR7 antagonist: Pre-treatment with a specific TLR7 antagonist should block the effects of this compound.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may arise during cell-based assays with this compound.
Issue 1: Unexpected or Inconsistent Cellular Phenotype
Possible Cause:
-
Off-Target Activity: this compound may be interacting with other cellular proteins.
-
Cell Line Specific Effects: The cellular context, including the expression levels of on- and off-targets, can significantly influence the response.
-
Experimental Variability: Inconsistent cell density, passage number, or reagent preparation can lead to variable results.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a TLR7 reporter assay to confirm that this compound is activating the TLR7 pathway at the concentrations used in your experiment.
-
Perform a Dose-Response Analysis: Compare the potency of this compound for the observed phenotype with its potency for TLR7 activation.
-
Test in a Different Cell Line: Use a cell line known to be responsive or non-responsive to TLR7 agonists as a control.
-
Standardize Experimental Conditions: Ensure consistent cell seeding densities, media formulations, and treatment durations.
Issue 2: High Background or Low Signal-to-Noise Ratio in Assays
Possible Cause:
-
Suboptimal Assay Conditions: Incorrect reagent concentrations, incubation times, or instrument settings can affect assay performance.
-
Cell Health Issues: Unhealthy or stressed cells can respond aberrantly.
-
Compound Interference: this compound may have intrinsic properties (e.g., autofluorescence) that interfere with the assay readout.
Troubleshooting Steps:
-
Optimize Assay Parameters: Titrate antibody concentrations, optimize incubation times, and ensure your plate reader is configured correctly for the specific assay.
-
Monitor Cell Viability: Perform a baseline cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to ensure cells are healthy before treatment.
-
Include Compound Interference Controls: Run control wells with this compound but without cells to check for autofluorescence or other interfering properties.
Data Presentation
The following tables present hypothetical data to illustrate how to compare on-target versus off-target activities of this compound.
Table 1: Comparative Potency of this compound
| Parameter | This compound | Control TLR7 Agonist (R848) |
| TLR7 Activation (EC50, µM) | 2.5 | 0.5 |
| IFN-β Production (EC50, µM) | 3.0 | 0.6 |
| Cell Viability (IC50, µM) - PBMC | > 50 | > 50 |
| Cell Viability (IC50, µM) - HEK293 | 15 | > 100 |
This is illustrative data and does not represent actual experimental results.
Table 2: Hypothetical Kinase Inhibition Profile of this compound (at 10 µM)
| Kinase | % Inhibition |
| TLR7 (Target) | 95 |
| Kinase A | 5 |
| Kinase B | 8 |
| Kinase C | 65 |
| Kinase D | 12 |
This is illustrative data and does not represent actual experimental results. A broad kinase screen would be necessary to determine the actual off-target kinase activities of this compound.
Experimental Protocols
Protocol 1: TLR7 Reporter Assay
This protocol is for a commercially available HEK293 cell line stably expressing human TLR7 and an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase - SEAP).
Materials:
-
HEK-Blue™ hTLR7 Cells (or equivalent)
-
DMEM, 10% FBS, Penicillin-Streptomycin, Normocin™, Zeocin™
-
This compound
-
Positive Control (e.g., R848)
-
QUANTI-Blue™ Solution (or equivalent SEAP detection reagent)
-
96-well plates
Procedure:
-
Plate 5 x 10⁴ cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and the positive control.
-
Add the compounds to the cells and incubate for 18-24 hours at 37°C, 5% CO₂.
-
Add 20 µL of the cell supernatant to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the EC50 value from the dose-response curve.
Protocol 2: Kinase Profiling
To identify potential off-target kinase interactions, a broad panel kinase screen is recommended. This is typically performed as a fee-for-service by specialized companies.
General Workflow:
-
Provide a sample of this compound at a specified concentration (e.g., 10 µM).
-
The service provider will screen the compound against a large panel of purified kinases (e.g., >400 kinases).
-
The activity of each kinase is measured in the presence of this compound, and the percent inhibition is calculated relative to a vehicle control.
-
The results will be provided as a list of kinases and their corresponding inhibition values. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 80%).
Visualizations
Caption: Workflow for identifying and mitigating this compound off-target effects.
Caption: this compound's on-target TLR7 pathway and a hypothetical off-target pathway.
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
- 1. Methods to identify and optimize small molecules interacting with RNA (SMIRNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. This compound as neoadjuvant therapy decreases residual disease and expression of markers PCNA and TGF-beta 1 in a rat orthotopic prostate adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering bropirimine-related embryolethality in rodent studies.
Troubleshooting Guide
Issue 1: High Incidence of Embryolethality Observed
Potential Cause: this compound is known to cause embryolethality at doses of 200 and 400 mg/kg in rats, particularly when administered on specific gestation days.[1] This effect is often associated with a decrease in maternal serum progesterone levels.[1][2]
Troubleshooting Steps:
-
Confirm Dosing and Timing: Verify the administered dose and the specific gestation day of administration. Embryolethality is highly dependent on the timing of exposure, with significant effects observed after treatment between days 6 and 11 of gestation in Sprague-Dawley rats.[2]
-
Assess Maternal Progesterone Levels: Measure serum progesterone levels in dams 24 hours after this compound administration. A significant decrease is a strong indicator of the mechanism of embryolethality.[2]
-
Progesterone Rescue Experiment: To confirm that the embryolethality is due to progesterone deficiency, a rescue experiment can be performed. Co-administration of progesterone can protect against this compound-induced embryo death.
-
Evaluate Maternal Toxicity: Assess dams for signs of maternal toxicity, such as decreased weight gain and changes in blood parameters (e.g., platelets, white blood cells, ALT, AST). While embryotoxicity has been observed alongside maternal toxicity, the embryo loss is often the more pronounced effect.
Issue 2: Variability in Embryolethality Between Studies
Potential Cause: Differences in experimental protocols, including the specific day of administration and the rat strain used, can lead to variable outcomes.
Troubleshooting Steps:
-
Standardize Gestation Day of Dosing: The developmental toxicity of this compound is highly dependent on the day of administration. Ensure consistent and accurate timing of dosing across all experimental groups.
-
Control for Animal Strain: While studies have primarily used Sprague-Dawley rats, different rodent strains may exhibit varying sensitivity to this compound. Clearly document the strain used in all experiments.
-
Ensure Consistent Vehicle and Route of Administration: Use a consistent vehicle and route of administration (e.g., gastric intubation) for all animals to ensure uniform drug exposure.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced embryolethality in rodents?
A1: The embryolethality of this compound in rats is primarily attributed to an interruption of progesterone synthesis or release from the corpora lutea, leading to decreased maternal serum progesterone levels. This hormonal disruption, rather than direct toxicity to the embryo or teratogenic effects, is the likely cause of embryo death.
Q2: At what doses is this compound-induced embryolethality typically observed?
A2: Studies in Sprague-Dawley rats have reported significant embryolethality at single oral doses of 200 mg/kg and 400 mg/kg. Doses of 100 mg/kg have also been shown to cause embryotoxicity.
Q3: How can this compound-induced embryolethality be prevented or reversed in experimental settings?
A3: Exogenous administration of progesterone has been shown to effectively protect against this compound-mediated embryolethality in rats. This can be achieved by administering progesterone intramuscularly twice a day.
Q4: Is maternal toxicity always observed with embryolethal doses of this compound?
A4: Yes, studies have consistently reported maternal toxicity at doses that cause embryolethality. Signs of maternal toxicity include decreased body weight gain and alterations in hematological and clinical chemistry parameters. However, the embryolethal effects are often more severe than the maternal effects.
Q5: Does this compound induce interferon, and does this contribute to embryolethality?
A5: this compound is an interferon inducer. Elevated interferon titers have been observed in maternal serum, spleen, and to a lesser extent, in whole embryos after this compound administration. While the primary mechanism of embryolethality is linked to progesterone decrease, the role of interferon in this process has not been fully elucidated.
Data Presentation
Table 1: Dose-Response of this compound-Induced Embryolethality in Sprague-Dawley Rats
| This compound Dose (mg/kg) | Gestation Day of Administration | Observed Effect on Embryo/Fetus | Reference |
| 200 | 18 | Significant decrease in the number of live fetuses per litter | |
| 400 | 11 | Significant decrease in the mean number of live embryos per litter | |
| 400 | 18, 19 | Significant decrease in the number of live fetuses per litter | |
| 200, 400 | 10 | 100% embryo death | |
| 100, 200, 400 | 3, 4, 5, 8, 9, or 10 (single dose) | Pronounced embryolethality (increased pre- and post-implantation loss) | |
| 100, 200, 400 | 6-12 or 6-13 (consecutive days) | Pronounced embryolethality |
Table 2: Effect of Progesterone Co-administration on this compound-Induced Embryolethality
| This compound Treatment | Progesterone Co-administration | Outcome | Reference |
| 200 or 400 mg/kg on Gestation Day 10 | None | 100% embryolethality | |
| This compound on Gestation Day 10 | 0.25, 0.50, or 1.00 mg/rat, twice daily | Protection against embryolethality |
Experimental Protocols
Key Experiment: Investigating the Mechanism of this compound-Induced Embryolethality and Progesterone Rescue
Objective: To determine if this compound-induced embryolethality is mediated by a decrease in progesterone and can be reversed by exogenous progesterone administration.
Animal Model: Timed-pregnant Sprague-Dawley rats (Upj:TUC(SD)spf).
Methodology:
-
Animal Housing and Acclimation: House animals individually under standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Provide ad libitum access to food and water.
-
Mating and Confirmation of Pregnancy: Mate female rats with males and confirm pregnancy by the presence of a vaginal plug (designated as Gestation Day 0).
-
Group Allocation: Randomly assign pregnant dams to experimental groups.
-
This compound Administration:
-
Prepare this compound suspension in a suitable vehicle (e.g., 0.5% aqueous methylcellulose).
-
Administer a single oral dose of this compound (e.g., 200 or 400 mg/kg) via gastric intubation on a specific day of gestation (e.g., Gestation Day 10).
-
Include a vehicle control group receiving the vehicle only.
-
-
Progesterone Administration (for rescue groups):
-
Prepare progesterone solution in a suitable vehicle (e.g., sesame oil).
-
Administer progesterone (e.g., 0.25, 0.50, or 1.00 mg/rat) via intramuscular injection twice a day at a 12-hour interval, starting on the day of this compound administration and continuing for a specified duration (e.g., until Gestation Day 19).
-
-
Monitoring:
-
Record maternal body weight daily.
-
Observe animals for any clinical signs of toxicity.
-
-
Termination and Sample Collection:
-
Euthanize a subset of dams 24 hours after dosing to assess early effects.
-
Euthanize the remaining dams on Gestation Day 20.
-
Collect maternal blood via cardiac puncture for serum progesterone analysis.
-
Excise the uteri and examine the contents.
-
-
Endpoint Evaluation:
-
Count the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.
-
Examine live fetuses for external, visceral, and skeletal malformations.
-
Analyze serum progesterone levels using a validated assay (e.g., radioimmunoassay).
-
Visualizations
Caption: Proposed mechanism of this compound-induced embryolethality.
Caption: General experimental workflow for studying this compound embryolethality.
References
formulation strategies for enhancing Bropirimine bioavailability in vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and frequently asked questions (FAQs) regarding formulation strategies to enhance the in vivo bioavailability of Bropirimine. The information is tailored for researchers and drug development professionals experimenting with this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the formulation and in vivo testing of this compound.
FAQs: General Formulation & Pre-formulation
Q1: We are observing low and variable oral bioavailability with our initial this compound formulation. What are the likely causes?
Q2: What are the essential physicochemical properties of this compound we should characterize before developing an advanced formulation?
A2: To effectively design a formulation to enhance this compound's bioavailability, the following physicochemical properties should be thoroughly characterized:
-
Aqueous Solubility: Determine the equilibrium solubility in buffers at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to understand its solubility profile throughout the gastrointestinal tract.
-
Permeability: Conduct in vitro permeability assays, such as the Caco-2 permeability assay, to classify this compound according to the Biopharmaceutics Classification System (BCS). This will determine if permeability is also a limiting factor for its absorption.
-
LogP/LogD: Understanding the lipophilicity of this compound is crucial for selecting appropriate excipients for lipid-based formulations.
-
Solid-State Properties: Characterize the solid form of the this compound drug substance (e.g., crystallinity, polymorphism) as this can significantly impact its dissolution rate and stability.
Q3: Are there any known drug-food interactions for this compound that we should be aware of during our in vivo studies?
A3: Yes, a significant positive food effect has been observed for this compound tablets in dogs. The absolute oral bioavailability was found to be 41.1% in the fasted state and increased to 83.5% in the fed state. The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were approximately doubled in the presence of food. This is likely due to increased dissolution of the drug resulting from longer gastric residence time and the presence of bile salts and lipids. This is a critical consideration for the design of your in vivo studies and for the interpretation of pharmacokinetic data.
Troubleshooting: In Vivo Studies
Q1: We are observing high inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the reasons?
A1: High variability is common for drugs with dissolution rate-limited absorption. The variability you are observing could be due to:
-
Differences in GI physiology: Variations in gastric emptying time, intestinal motility, and fluid composition between individual animals can lead to inconsistent drug dissolution and absorption.
-
Food effects: As noted, food has a significant impact on this compound's bioavailability. Ensure strict control over the feeding schedule of your study animals to minimize this source of variability.
-
Formulation performance: The physical stability of your formulation can impact its in vivo performance. For example, if you are using an amorphous solid dispersion, any recrystallization upon storage or in the GI tract could lead to variable dissolution.
Q2: How can we design our preclinical in vivo studies to account for the known food effect of this compound?
A2: To properly assess the performance of your formulations and to account for the food effect, consider the following study design:
-
Crossover design: If feasible, use a crossover study design where each animal receives the different formulations and a control, with a washout period in between. This helps to minimize inter-animal variability.
-
Fasted vs. Fed States: Test your formulations in both fasted and fed conditions to fully characterize their in vivo performance and to determine if your formulation can overcome the food effect.
-
Include a control group: Always include a control group receiving a simple suspension or a conventional tablet of this compound to benchmark the performance of your enhanced formulations.
Data Presentation
In Vivo Pharmacokinetic Data of this compound Tablets in Dogs
The following table summarizes the pharmacokinetic parameters of this compound administered as a 250 mg tablet to dogs in both fasted and fed states.
| Parameter | Fasted State | Fed State |
| Dose | 500 mg (2 x 250 mg tablets) | 500 mg (2 x 250 mg tablets) |
| Cmax (ng/mL) | ~1500 | ~3000 |
| AUC (ng·h/mL) | ~8000 | ~16000 |
| Absolute Bioavailability (%) | 41.1 | 83.5 |
Data extracted from studies on the effect of food on the bioavailability of this compound tablets in dogs.
Note: No in vivo data for enhanced formulations of this compound (e.g., solid dispersions, SEDDS, nanoparticles) was identified in the performed search. The table above represents data from conventional tablet formulations.
Experimental Protocols
While specific experimental protocols for enhancing this compound's bioavailability are not available in the literature, here are detailed methodologies for general approaches that are highly relevant for a poorly soluble compound like this compound.
Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To improve the dissolution rate of this compound by converting it into an amorphous form dispersed in a polymer matrix.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic solvent (e.g., methanol, dichloromethane, acetone)
Protocol:
-
Dissolve this compound and the chosen polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Stir the solution until a clear solution is obtained.
-
Set up the spray dryer with the appropriate inlet temperature, spray rate, and gas flow rate. These parameters will need to be optimized depending on the solvent and polymer system.
-
Spray the solution into the drying chamber.
-
Collect the dried powder from the cyclone and collection vessel.
-
Characterize the resulting ASD for drug loading, amorphous nature (via XRPD and DSC), and dissolution rate in relevant media.
Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, thereby enhancing its solubilization and absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
Protocol:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a ternary phase diagram to identify the self-emulsifying region for a chosen combination of oil, surfactant, and co-surfactant.
-
Prepare different formulations by mixing the selected excipients in various ratios within the self-emulsifying region.
-
Add this compound to the excipient mixture and stir until it is completely dissolved.
-
Evaluate the self-emulsification performance of the formulation by adding it to water and observing the formation of an emulsion.
-
Characterize the resulting emulsion for droplet size, polydispersity index (PDI), and stability.
Mandatory Visualization
Signaling Pathway of this compound's Immunomodulatory Action
This compound is known to be an immunomodulator that induces the production of interferons and other cytokines. While the exact molecular targets are not fully elucidated, its mechanism is believed to involve the activation of Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are key sensors of the innate immune system.
Caption: Proposed signaling pathway for this compound's immunomodulatory effects.
Experimental Workflow for Evaluating a Novel this compound Formulation
This diagram outlines a typical experimental workflow for the development and in vivo evaluation of an enhanced this compound formulation.
Caption: Experimental workflow for this compound formulation development and evaluation.
Technical Support Center: Investigating Acquired Resistance to Bropirimine
Welcome to the technical support center for researchers investigating acquired resistance to Bropirimine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments to investigate this compound resistance.
| Observed Problem | Potential Cause | Suggested Solution |
| Reduced this compound efficacy in late-stage experiments. | Development of an immunosuppressive tumor microenvironment (TME). | - Analyze the TME for an increase in regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs).- Consider combination therapies with agents that target these suppressive cell populations. |
| Initial response to this compound followed by rapid tumor regrowth. | Upregulation of immune checkpoint pathways. | - Perform immunohistochemistry (IHC) or flow cytometry to assess the expression of PD-L1 on tumor cells and immune cells within the TME.[1][2]- Evaluate the potential for combination therapy with PD-1/PD-L1 inhibitors. |
| Inconsistent this compound activity across different cancer cell lines. | Variations in Toll-like receptor 7 (TLR7) expression or downstream signaling. | - Quantify TLR7 expression levels in your cell lines using qPCR or western blotting.- Assess the integrity of the TLR7 signaling pathway by measuring downstream markers like IFN-α production upon this compound stimulation. |
| Tumor progression despite this compound treatment in animal models. | Direct pro-tumoral effects of TLR7 signaling in malignant cells. | - Investigate the expression of TLR7 on the cancer cells themselves.[3]- Analyze the secretion of pro-tumoral cytokines like CCL2 and GM-CSF by cancer cells following this compound treatment.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for this compound?
A1: this compound is an orally active immunomodulator that functions as a synthetic agonist for Toll-like receptor 7 (TLR7).[1] Its anti-cancer effects are believed to be mediated through the induction of interferons (IFNs) and other cytokines, which in turn stimulate an anti-tumor immune response. Some studies also suggest that this compound may have direct anti-proliferative effects on tumor cells.
Q2: What are the hypothetical mechanisms of acquired resistance to this compound?
A2: While direct research on acquired resistance to this compound is limited, several mechanisms can be extrapolated from our understanding of cancer immunotherapy and TLR agonist function:
-
Alterations in the Tumor Microenvironment (TME): The recruitment of immunosuppressive cells such as MDSCs, TAMs, and Tregs into the TME can dampen the anti-tumor immune response initiated by this compound.
-
Immune Checkpoint Upregulation: Cancer cells may upregulate the expression of immune checkpoint proteins like PD-L1, which can inhibit the function of activated T cells.
-
Dysregulation of TLR7 Signaling: Although not yet documented for this compound, resistance to other targeted therapies can involve mutations or epigenetic modifications that impair the drug's target pathway. This could manifest as decreased TLR7 expression or functional alterations in downstream signaling components.
-
Tumor-Intrinsic TLR7 Signaling: In some contexts, TLR7 signaling within cancer cells themselves has been shown to promote tumor progression and metastasis, potentially by recruiting MDSCs.
Q3: How can I model acquired resistance to this compound in my experiments?
A3: Developing in vitro and in vivo models of acquired resistance is crucial for studying its mechanisms.
-
In Vitro Models: These can be generated by continuously exposing cancer cell lines to increasing concentrations of this compound over an extended period. This method allows for the selection of a resistant cell population.
-
In Vivo Models: Acquired resistance can be modeled in vivo by treating tumor-bearing animals with this compound until resistance develops, characterized by tumor regrowth after an initial response. These models are more complex but provide insights into the role of the TME in resistance.
Q4: What biomarkers could predict response or resistance to this compound?
A4: Identifying predictive biomarkers is a key area of research. Potential biomarkers for this compound response could include:
-
Baseline TLR7 expression levels in tumor or immune cells.
-
The pre-treatment immune composition of the TME , with a higher infiltration of cytotoxic T cells suggesting a greater likelihood of response.
-
Genetic or epigenetic signatures associated with IFN signaling pathways.
Conversely, biomarkers of resistance might include high baseline expression of PD-L1 or the presence of a highly immunosuppressive TME.
Quantitative Data Summary
The following tables summarize clinical trial data on the efficacy of this compound in bladder cancer.
Table 1: Efficacy of this compound in Superficial Bladder Cancer
| Response Category | Number of Patients (n=16) | Response Rate (%) |
| Complete Response | 2 | 12.5 |
| Partial Response | 3 | 18.8 |
| Objective Response Rate | 5 | 31.3 |
Table 2: Efficacy of this compound for Carcinoma in Situ (CIS) of the Bladder (Late Phase II Study)
| Response Category | Number of Patients (n=41) | Response Rate (%) |
| Complete Response (CR) | 17 | 41.5 |
| No Change (NC) | 18 | 43.9 |
| Progressive Disease (PD) | 6 | 14.6 |
Table 3: Efficacy of this compound in BCG-Resistant Bladder CIS
| Patient Group | Number of Evaluable Patients | Complete Response (CR) | CR Rate (%) |
| BCG-Resistant | 47 | 14 | 30 |
| BCG-Intolerant | 18 | 7 | 39 |
| Total | 65 | 21 | 32 |
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Culture: Culture the desired cancer cell line in standard growth medium.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Selection of Resistant Clones: After several months of continuous culture in the presence of a high concentration of this compound, isolate and expand single-cell clones.
-
Validation of Resistance: Confirm the resistant phenotype of the selected clones by comparing their dose-response curve to that of the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
Protocol 2: Analysis of the Tumor Microenvironment by Flow Cytometry
-
Tumor Dissociation: Excise tumors from control and this compound-treated animals and mechanically and enzymatically dissociate them into a single-cell suspension.
-
Cell Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against markers for different immune cell populations (e.g., CD4, CD8 for T cells; CD11b, Gr-1 for MDSCs; F4/80 for macrophages).
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the proportions of different immune cell populations within the TME of treated and untreated tumors.
Visualizations
Caption: Simplified this compound signaling pathway via TLR7 activation.
References
Validation & Comparative
Bropirimine vs. BCG Therapy for Non-Muscle Invasive Bladder Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of bropirimine and Bacillus Calmette-Guérin (BCG) therapy for the treatment of non-muscle invasive bladder cancer (NMIBC), with a focus on experimental data, methodologies, and mechanisms of action.
Executive Summary
Intravesical Bacillus Calmette-Guérin (BCG) therapy has long been the standard of care for high-risk non-muscle invasive bladder cancer (NMIBC), demonstrating significant efficacy in reducing recurrence and progression.[1][2][3] However, its use is associated with considerable local and systemic side effects, and a notable percentage of patients fail to respond or become intolerant to treatment.[4][5] this compound, an orally administered immunomodulator, emerged as a potential alternative, showing activity in NMIBC, including in patients who have previously failed BCG therapy. This guide synthesizes the available clinical data to compare the efficacy, safety, and mechanisms of these two distinct therapeutic approaches.
Mechanism of Action
BCG Therapy: The precise mechanism of BCG's antitumor effect is not fully elucidated but is understood to be a complex, multi-faceted immune response. The process involves the attachment and internalization of BCG by urothelial and cancer cells, triggering the release of a cascade of cytokines and chemokines. This initiates a robust local inflammatory response, attracting and activating various immune cells, including CD4+ and CD8+ T lymphocytes, natural killer (NK) cells, macrophages, and neutrophils. These immune cells then mediate the destruction of tumor cells through direct cytotoxicity and the secretion of factors like TRAIL (tumor necrosis factor-related apoptosis-inducing ligand).
This compound: this compound is an orally active immunostimulant. While initially thought to act primarily as an interferon inducer, some studies suggest it may also exert a direct antitumor effect on bladder cancer cells. Its mechanism is not as well-characterized as that of BCG, but it is believed to modulate the immune system to recognize and attack cancer cells.
Signaling Pathway Diagrams
Caption: Simplified signaling pathway of BCG therapy in NMIBC.
Caption: Postulated mechanisms of action for this compound.
Clinical Efficacy: A Head-to-Head Comparison
Clinical trials have evaluated this compound as a monotherapy and in BCG-refractory populations. A key European Phase III trial directly compared oral this compound to intravesical BCG in BCG-naïve patients with carcinoma in situ (CIS).
| Efficacy Endpoint | This compound | BCG | Source |
| Complete Response (CR) Rate (BCG-Naïve CIS) | 92% (22/24 patients) | 100% (all patients) | |
| Mean Duration of CR (BCG-Naïve CIS) | 12.6 months | 12.3 months | |
| CR Rate (BCG-Resistant CIS) | 30% (14/47 patients) | N/A | |
| CR Rate (BCG-Intolerant CIS) | 39% (7/18 patients) | N/A | |
| Overall CR Rate (Prior BCG Failure/Intolerance) | 32% (21/65 evaluable patients) | N/A | |
| CR Rate (Primary CIS, no prior BCG) | 80% (12/15 patients) | N/A (in this specific study) |
Safety and Tolerability Profile
A significant differentiator between the two therapies is their side effect profile and route of administration. This compound offers the convenience of oral administration, while BCG requires intravesical instillation.
| Adverse Event | This compound (%) | BCG (%) | p-value | Source |
| Local Events | ||||
| Irritative Complaints | 64 | 89 | 0.03 | |
| Hematuria | 24 | 61 | < 0.01 | |
| Systemic Events | ||||
| Fever | 4 | 21 | > 0.05 | |
| Flu-like Syndrome | 24 | 7 | > 0.05 | |
| Headache | 28 | 11 | > 0.05 | |
| Nausea | 24 | 11 | > 0.05 | |
| Treatment Discontinuation due to Adverse Events | 4 | 14 | > 0.05 |
Experimental Protocols
European Phase III Trial: this compound vs. BCG (BCG-Naïve CIS)
-
Study Design: A multicenter, randomized, comparative Phase III clinical trial.
-
Patient Population: 55 BCG-naïve patients with histologically confirmed carcinoma in situ of the urinary bladder.
-
Treatment Arms:
-
This compound (n=27): 3 g/day orally for 3 consecutive days, followed by a 4-day drug-free interval, for up to 1 year.
-
BCG (n=28): Weekly intravesical instillations of BCG-Tice for two 6-week cycles.
-
-
Primary Endpoint: Complete response (CR), defined as both negative bladder biopsies and negative cytology.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Bacillus Calmette-Guerin (BCG) therapy is safe and effective in non-muscle invasive bladder cancer (NMIBC) patients with immunomodulating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Clinical Trials in Non-Muscle Invasive Bladder Cancer (NIMBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | BCG induced lower urinary tract symptoms during treatment for NMIBC—Mechanisms and management strategies [frontiersin.org]
- 5. Symptoms and Side Effects of Bacille Calmette–Guerin Therapy for Non-Muscle Invasive Bladder Cancer as Reported by Patients: A Systematic Review [mdpi.com]
Navigating the Treatment Landscape of BCG-Refractory Non-Muscle Invasive Bladder Cancer: A Comparative Analysis of Bropirimine and Modern Therapies
For researchers, scientists, and drug development professionals, the challenge of treating Bacillus Calmette-Guérin (BCG)-refractory non-muscle invasive bladder cancer (NMIBC) remains a critical area of investigation. While radical cystectomy is a standard option, the demand for effective bladder-preserving therapies is high. This guide provides a comparative analysis of the oral immunomodulator Bropirimine against currently utilized and emerging treatments, supported by experimental data and detailed protocols to inform future research and development.
This compound, an orally active interferon inducer, has demonstrated antitumor activity in superficial bladder cancer.[1][2] Its mechanism is thought to involve direct inhibition of tumor growth rather than a cytokine-mediated effect.[3] Clinical trials have explored its efficacy in patients with BCG-refractory carcinoma in situ (CIS), showing promise as a potential alternative to more invasive procedures.[4]
This guide contrasts the performance of this compound with three key alternatives for BCG-refractory NMIBC: Valrubicin, the first drug approved for this indication; Nadofaragene Firadenovec, a novel gene therapy; and Pembrolizumab, an immune checkpoint inhibitor. Additionally, the combination of Gemcitabine and Docetaxel is discussed as a widely used off-label alternative.
Comparative Efficacy of Treatments for BCG-Refractory NMIBC
The following tables summarize the quantitative data from key clinical trials, offering a side-by-side comparison of the efficacy and safety of this compound and its alternatives.
| Treatment | Key Clinical Trial | Patient Population | Complete Response (CR) Rate | Duration of Response | Key Adverse Events |
| This compound | Phase II Trial (Sarosdy et al.) | BCG-resistant and BCG-intolerant CIS | 32% (21/65 evaluable patients) overall; 30% in BCG-resistant, 39% in BCG-intolerant[4] | Median not reached, but >12 months | Flu-like symptoms (malaise, headache, fever), gastrointestinal issues |
| Valrubicin | Pivotal Phase III Study | BCG-refractory CIS | 21% (19/90 patients) with a complete response | Median follow-up of 30 months for complete responders | Reversible local bladder symptoms |
| Nadofaragene Firadenovec | Phase III Study (NCT02773849) | BCG-unresponsive NMIBC with CIS | 53.4% at 3 months; 19.4% remained free from high-grade recurrence at 2 years | Median duration of CR was 12.35 months | Instillation site discharge, fatigue, bladder spasm, micturition urgency |
| Pembrolizumab | KEYNOTE-057 (Phase 2) | BCG-unresponsive, high-risk NMIBC with CIS | 41% at 3 months | 46% of responders remained disease-free for at least 12 months | Arthralgia, hyponatremia, colitis |
| Gemcitabine + Docetaxel | Retrospective Analysis (Steinberg et al.) | BCG failure | 66% success at first surveillance, 54% at one year, and 34% at two years | Not explicitly stated | Bladder spasms, urinary tract infections, urgency, and frequency |
Detailed Experimental Protocols
Understanding the methodologies behind these findings is crucial for accurate interpretation and future study design.
This compound (Phase II Trial)
-
Patient Selection: Patients with histologically confirmed BCG-resistant or BCG-intolerant carcinoma in situ of the bladder.
-
Treatment Regimen: Oral this compound administered at a dose of 3.0 g/day for 3 consecutive days each week.
-
Duration: Treatment continued for up to one year.
-
Efficacy Evaluation: Bladder biopsies and urine cytology were performed quarterly to assess response. A complete response was defined as negative biopsy and cytology results.
Valrubicin (Pivotal Phase III Study)
-
Patient Selection: 90 patients with recurrent carcinoma in situ after failing multiple prior courses of intravesical therapy, including at least one course of BCG.
-
Treatment Regimen: Patients received six weekly intravesical instillations of 800 mg of Valrubicin.
-
Efficacy Evaluation: Disease evaluations, including cystoscopy with biopsy and urine cytology, were conducted at baseline and at 3-month intervals following treatment. A complete response was defined as no evidence of disease recurrence for 6 months or greater.
Nadofaragene Firadenovec (Phase III Study)
-
Patient Selection: Patients with high-grade, BCG-unresponsive non-muscle-invasive bladder cancer.
-
Treatment Regimen: A single intravesical 75-mL dose of nadofaragene firadenovec (3 × 10¹¹ viral particles/mL) was administered over 1 hour. In the absence of high-grade recurrence, repeat dosing was given at 3, 6, and 9 months.
-
Efficacy Evaluation: The primary endpoint was the complete response at any time.
Pembrolizumab (KEYNOTE-057)
-
Patient Selection: Adults with histologically confirmed BCG-unresponsive carcinoma in situ of the bladder, with or without papillary tumors, who were ineligible for or declined radical cystectomy.
-
Treatment Regimen: Pembrolizumab was administered intravenously at a dose of 200 mg every 3 weeks for up to 24 months or until disease recurrence, unacceptable toxicity, or patient withdrawal.
-
Efficacy Evaluation: Tumors were evaluated using cystoscopy and urine cytology every 12 weeks for the first two years. The primary endpoint for the cohort with CIS was the complete response rate.
Visualizing Pathways and Processes
To further elucidate the context of these treatments, the following diagrams illustrate the therapeutic landscape and a typical clinical trial workflow.
References
- 1. karger.com [karger.com]
- 2. This compound, an orally active anticancer agent for superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antitumor activity of this compound against urinary bladder tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral this compound immunotherapy of bladder carcinoma in situ after prior intravesical bacille Calmette-Guérin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Bropirimine and TNFα in Oncology: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals are constantly seeking novel therapeutic strategies to enhance anti-tumor responses. This guide provides a comprehensive comparison of the combination therapy of Bropirimine and Tumor Necrosis Factor-alpha (TNFα) against other established combination treatments for cancer. This analysis is supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways.
Executive Summary
The combination of this compound, an oral immunomodulator, and TNFα, a potent cytokine, has demonstrated promising anti-tumor activity. Preclinical evidence suggests that this compound's therapeutic effects are, in part, mediated by its ability to induce endogenous TNFα, leading to an additive effect in tumor growth inhibition. This guide will delve into the experimental data supporting this combination, compare its efficacy to alternative therapies in colon and bladder cancer, and provide detailed protocols for the cited experiments.
This compound and TNFα: An Additive Anti-Tumor Effect
A key preclinical study investigated the combined effect of this compound and recombinant murine TNFα (rMuTNF) on a transplantable colon tumor (CC531) in rats. The study revealed that the combined use of this compound and TNFα resulted in an almost complete inhibition of tumor growth, suggesting an additive therapeutic effect. Another pivotal finding is that the anti-tumor activity of this compound is partially mediated by the endogenous TNFα it induces. When rats treated with this compound were also given an anti-TNFα serum, the tumor-growth-inhibiting effect of this compound was reduced by approximately 40%[1]. This highlights the intrinsic synergistic relationship between this compound and the TNFα signaling pathway in mediating anti-cancer effects.
Quantitative Analysis of this compound and TNFα Combination Therapy
| Treatment Group | Tumor Growth Inhibition | Statistical Significance |
| Control | Baseline | N/A |
| This compound alone | Significant inhibition | p < 0.01[2] |
| TNFα alone | Significant inhibition | Not explicitly stated in the combined study abstract, but known to have anti-tumor effects. |
| This compound + TNFα | Almost complete inhibition (additive effect) | Not explicitly stated in the combined study abstract, but described as additive. |
| This compound + anti-TNFα serum | ~40% reduction in this compound's effect | Not explicitly stated in the combined study abstract. |
Comparative Analysis with Alternative Combination Therapies
To contextualize the potential of a this compound and TNFα combination, it is essential to compare it with current standard-of-care combination therapies for relevant cancers.
Colon Cancer: this compound + TNFα vs. FOLFIRI + Bevacizumab
FOLFIRI (a chemotherapy regimen of folinic acid, fluorouracil, and irinotecan) in combination with Bevacizumab (an anti-VEGF antibody) is a standard first-line treatment for metastatic colorectal cancer.
| Therapeutic Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound + TNFα (preclinical) | Near complete tumor inhibition in a rat model | Not Applicable | Not Applicable |
| FOLFIRI + Bevacizumab (clinical) | 50.5% (CR: 8.4%, PR: 42.1%)[3] | 10.6 months[3] | 20.7 months[3] |
| FOLFOXIRI + Bevacizumab (clinical) | 60% | 10.1 months | 29.8 months |
Bladder Cancer: this compound Monotherapy vs. Nivolumab + Ipilimumab
While direct data on this compound and TNFα in bladder cancer is limited, this compound has been studied as a monotherapy. This can be compared to the combination of Nivolumab (anti-PD-1) and Ipilimumab (anti-CTLA-4), a standard immunotherapy regimen.
| Therapeutic Regimen | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Overall Survival (OS) |
| This compound Monotherapy (clinical) | 25.0% (in various solid tumors including bladder cancer) | 7 of 44 patients (across various tumors) | Not Reported |
| Nivolumab + Ipilimumab (NIVO1+IPI3) (clinical) | 38% | 6.5% | 15.3 months |
| Nivolumab + Ipilimumab (NIVO3+IPI1) (clinical) | 26.9% | 7.7% | 7.4 months |
Experimental Protocols
Tumor Growth Inhibition Assay in a Rat Colon Carcinoma Model (Adapted from Scheringa et al., 1990)
This protocol describes a general methodology for assessing in vivo anti-tumor activity.
-
Animal Model: Inbred WAG rats are used.
-
Tumor Cell Line: CC531, a transplantable colon adenocarcinoma cell line.
-
Tumor Implantation: A small fragment of the CC531 tumor is implanted under the renal capsule of the rats. This allows for consistent tumor growth and easy measurement.
-
Treatment Groups:
-
Control group (vehicle).
-
This compound group (e.g., administered intraperitoneally on days 0 and 1).
-
Recombinant Murine TNFα (rMuTNF) group (e.g., administered on days 0, 2, and 4).
-
Combination group (this compound and rMuTNF as per the schedules above).
-
(For mechanistic studies) this compound + rabbit anti-TNFα serum group.
-
-
Tumor Measurement: After a set period (e.g., one week), the rats are euthanized, and the kidneys with the tumors are excised. The tumor size is measured, and the tumor weight can be determined.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor size or weight in the treated groups to the control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed differences.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells in culture.
-
Cell Lines: Human bladder cancer cell lines (e.g., KK-47 and T24).
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound, TNFα, or their combination for a specified duration (e.g., 48 or 72 hours).
-
MTT Reagent Addition: After the treatment period, the media is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plates are incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated wells to that of the untreated control wells. The IC50 (the concentration of the drug that inhibits 50% of cell growth) can be determined.
Signaling Pathways and Mechanisms of Action
This compound acts as an immunomodulator, inducing the production of various cytokines, including interferons and, importantly, TNFα. The induced TNFα then activates its signaling cascade, leading to anti-tumor effects.
Conclusion
The combination of this compound and TNFα presents a compelling avenue for future cancer therapeutic development. The preclinical data indicating an additive effect, driven by this compound's induction of endogenous TNFα, warrants further investigation. While direct clinical comparisons are not yet available, the initial findings suggest that this combination could offer a novel immunotherapeutic strategy. Further research, including well-designed clinical trials, is necessary to fully elucidate the efficacy and safety of this combination in human cancer patients and to determine its place alongside existing combination therapies.
References
- 1. FOLFIRI plus bevacizumab as second-line therapy in patients with metastatic colorectal cancer after first-line bevacizumab plus oxaliplatin-based therapy: the randomized phase III EAGLE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A retrospective observational study on the safety and efficacy of first-line treatment with bevacizumab combined with FOLFIRI in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
Preclinical Insights into Bropirimine: Evaluating its Potential as a Combination Therapy with Chemotherapy
For Immediate Release
A comprehensive review of preclinical data on Bropirimine, an oral immunomodulator, suggests a dual mechanism of action that could be advantageous in combination with traditional chemotherapy for cancer treatment. While direct preclinical studies combining this compound with cytotoxic chemotherapy are limited, existing in vitro and in vivo data provide a strong rationale for investigating such combinations. This compound has demonstrated both direct antitumor effects and the ability to stimulate an immune response, positioning it as a candidate for synergistic activity with chemotherapy agents.
This compound's Antitumor Activity: A Two-Pronged Approach
Preclinical evidence highlights this compound's potential to combat cancer through two distinct mechanisms:
-
Direct Antitumor Effect: In vitro studies have shown that this compound can directly inhibit the growth of bladder cancer cells. This effect is dose-dependent and appears to be independent of immune cell mediation, suggesting a direct cytotoxic or cytostatic impact on tumor cells.[1][2]
-
Immunomodulation: In animal models, this compound has been shown to stimulate the immune system. Its antitumor effect in a murine renal cell carcinoma model was found to be dependent on Natural Killer (NK) cells.[3] The drug also induces the production of interferon-alpha/beta, key cytokines in the anti-tumor immune response.[3] Furthermore, early laboratory studies have indicated a synergistic effect between this compound and the immunotherapy agent Bacillus Calmette-Guérin (BCG) in the MBT-2 tumor model.
Quantitative Preclinical Data for this compound
| Parameter | Finding | Experimental Model | Source |
| Direct Antitumor Activity | Dose-dependent inhibition of colony formation. | Human bladder cancer cell lines (KK-47 and 724) | [1] |
| Immunomodulatory Effect | Antitumor effect abolished by anti-asialo GM1 serum (eliminates NK cells). | Murine renal cell carcinoma (Renca) model in BALB/c mice | |
| Cytokine Induction | Significant elevation of serum interferon-alpha/beta. | Murine renal cell carcinoma (Renca) model in BALB/c mice | |
| In Vivo Efficacy | Significant inhibition of tumor growth at 1,000 or 2,000 mg/kg daily oral doses. | Murine renal cell carcinoma (Renca) model in BALB/c mice |
Experimental Protocols
In Vitro Clonogenic Assay for Direct Antitumor Effect
This assay was utilized to assess the direct impact of this compound on the survival and proliferation of cancer cells.
-
Cell Culture: Human bladder cancer cell lines, KK-47 and 724, were cultured in appropriate media.
-
Drug Exposure: Cells were treated with varying concentrations of this compound.
-
Colony Formation: Following treatment, cells were seeded at low density in fresh media and allowed to grow for a period of 1-3 weeks.
-
Quantification: The resulting colonies, defined as clusters of at least 50 cells, were fixed, stained with crystal violet, and counted. The surviving fraction of cells was calculated by comparing the number of colonies in the treated groups to the untreated control group.
Murine Renal Cell Carcinoma (Renca) Model for Immunomodulatory Effect
This in vivo model was used to evaluate the antitumor efficacy and mechanism of action of orally administered this compound.
-
Animal Model: Euthymic BALB/c mice were used.
-
Tumor Inoculation: Mice were inoculated with Renca cells.
-
Treatment: this compound was administered orally at graded doses for 5 consecutive days, starting the day after tumor inoculation.
-
Efficacy Assessment: Tumor growth was monitored, and tumors were excised for measurement at day 21. Survival of the animals was also recorded.
-
Mechanism of Action Studies: To determine the role of the immune system, some mice were pretreated with anti-asialo GM1 serum to deplete NK cells. Lymphocytes from spleens and lungs were also isolated to assess their cytotoxic activity in vitro.
Potential for Combination with Chemotherapy
The dual mechanism of action of this compound provides a strong rationale for its combination with standard chemotherapy agents such as cisplatin, mitomycin C, and gemcitabine.
-
Synergistic Cytotoxicity: The direct antitumor effect of this compound could complement the cytotoxic mechanisms of chemotherapy, potentially leading to enhanced tumor cell killing.
-
Immunogenic Cell Death: Chemotherapy-induced cancer cell death can release tumor antigens, a process that can be enhanced to become "immunogenic cell death." The immunomodulatory effects of this compound, particularly the activation of NK cells and induction of interferons, could capitalize on this antigen release to mount a more robust and durable anti-tumor immune response.
A preclinical study evaluating the combination of this compound with chemotherapy would be essential to confirm these potential synergistic effects and to determine optimal dosing and scheduling.
Visualizing Mechanisms and Experimental Design
To better understand the proposed mechanisms and experimental approaches, the following diagrams are provided.
Caption: Dual mechanisms of action of this compound.
Caption: Proposed workflow for preclinical evaluation.
References
- 1. In vitro antitumor activity of this compound against urinary bladder tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effects of oral administration of an interferon-inducing pyrimidinone, this compound, on murine renal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Bropirimine In Vivo Efficacy: A Comparative Analysis with Survival Data
For researchers and drug development professionals exploring novel immunomodulatory agents for cancer therapy, Bropirimine presents a compelling case. This orally active pyrimidinone has demonstrated notable in vivo efficacy in various preclinical and clinical settings, primarily through its action as an interferon inducer and Toll-like receptor 7 (TLR7) agonist. This guide provides a comparative analysis of this compound's performance, with a focus on survival analysis and supporting experimental data.
Comparative Efficacy and Survival Analysis
This compound has been evaluated in both preclinical animal models and human clinical trials, showing promising results in terms of tumor growth inhibition and survival benefits. Below is a summary of key quantitative data from these studies.
Preclinical In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment Group | Key Findings | Survival Outcome |
| Euthymic BALB/c Mice | Murine Renal Cell Carcinoma (Renca) | This compound (1,000 or 2,000 mg/kg/day, p.o.) | Significant tumor growth inhibition (P < 0.01) | Small yet significant increase in duration of survival (in days) (P < 0.05)[1] |
| Lobund-Wistar Rats | Rodent Prostate Cancer (PAIII) | This compound (250 mg/kg, p.o.) | 95% of advanced tumors regressed completely | Implied significant survival benefit due to tumor regression[2][3] |
| Copenhagen Rats | Rodent Prostate Cancer (Dunning MAT-LyLu) | This compound (250 mg/kg, p.o.) | Significant growth inhibition | Prolongation of survival[2][3] |
| C3H/He Mice | Carcinogen-Induced Bladder Cancer | This compound (200 mg/kg, p.o., twice weekly) | Significantly fewer transitional cell carcinomas compared to control (P < 0.01) | Not explicitly stated, but tumor inhibition suggests a survival advantage. |
Clinical Comparison: this compound vs. Bacillus Calmette-Guérin (BCG)
A key benchmark for intravesical therapy in non-muscle invasive bladder cancer is Bacillus Calmette-Guérin (BCG). A European Phase III clinical trial provides a direct comparison of oral this compound with intravesical BCG in BCG-naive patients with carcinoma in situ (CIS) of the urinary bladder.
| Treatment Group | Number of Patients | Complete Response (CR) Rate | Mean Duration of CR (months) |
| Oral this compound | 27 | 92% | 12.6 (95% CI: 9.2-15.9) |
| Intravesical BCG | 28 | 100% | 12.3 (95% CI: 8.5-16.0) |
This study was prematurely closed by the sponsor, which should be considered when interpreting the results.
This compound has also shown efficacy in patients who have previously failed BCG therapy. In a Phase II trial, a 32% complete response rate was observed in BCG-resistant bladder CIS patients treated with oral this compound.
Mechanism of Action: TLR7 Signaling Pathway
This compound's immunomodulatory effects are primarily mediated through its agonistic activity on Toll-like receptor 7 (TLR7). This interaction triggers a downstream signaling cascade within immune cells, such as plasmacytoid dendritic cells, leading to the production of type I interferons and other pro-inflammatory cytokines. These, in turn, activate natural killer (NK) cells and cytotoxic T lymphocytes, key effectors of the anti-tumor immune response. Some studies also suggest a direct anti-tumor activity of this compound.
Caption: this compound activates TLR7 signaling, leading to an anti-tumor immune response.
Experimental Protocols
The following are summaries of key experimental methodologies for evaluating the in vivo efficacy of this compound.
Murine Renal Cell Carcinoma Model
-
Animal Model: Euthymic BALB/c mice.
-
Tumor Inoculation: Inoculation with murine renal cell carcinoma (Renca) cells.
-
Treatment: Graded doses of this compound (e.g., 1,000 or 2,000 mg/kg) administered orally for 5 consecutive days, beginning on day 1 following tumor inoculation.
-
Efficacy Assessment:
-
Tumor growth inhibition was assessed by excising and weighing tumors on day 21.
-
Survival analysis was conducted by monitoring the duration of survival in days.
-
-
Mechanism of Action Study: The anti-tumor effect was also evaluated in athymic nude mice and in mice pretreated with anti-asialo GM1 serum to deplete NK cells.
Rodent Prostate Cancer Models
-
Animal Models: Lobund-Wistar rats for the PAIII cell line and Copenhagen rats for the Dunning MAT-LyLu cell line.
-
Tumor Inoculation: Subcutaneous injection of PAIII or Dunning MAT-LyLu rodent prostate cancer cells.
-
Treatment: this compound administered by gavage at 250 mg/kg on varying schedules.
-
Efficacy Assessment: Tumor volume and survival were recorded.
General Workflow for In Vivo Efficacy and Survival Analysis
The following diagram illustrates a typical workflow for preclinical evaluation of an anti-cancer agent like this compound.
Caption: A generalized workflow for in vivo anti-tumor efficacy and survival studies.
Conclusion
The available data indicates that this compound is an orally active immunomodulator with significant in vivo anti-tumor efficacy across various cancer models. Preclinical studies demonstrate its ability to inhibit tumor growth and prolong survival. Furthermore, clinical data suggests its efficacy is comparable to the standard-of-care intravesical BCG for bladder CIS, with potential as an alternative, particularly for patients who have failed or are intolerant to BCG. For researchers in drug development, this compound represents a promising candidate for further investigation, both as a monotherapy and in combination with other anti-cancer agents.
References
A Comparative Guide to Bropirimine and Other TLR7/8 Agonists in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bropirimine with other prominent Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonists used in oncology research and development. The following sections detail their performance based on available experimental data, outline methodologies for key experiments, and visualize critical pathways and workflows.
Introduction to TLR7/8 Agonists in Oncology
Toll-like receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns. TLR7 and TLR8, located in the endosomes of immune cells like dendritic cells (DCs), macrophages, and natural killer (NK) cells, recognize single-stranded RNA. Activation of these receptors triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and type I interferons, ultimately stimulating a potent anti-tumor immune response.[1] Several synthetic small molecule agonists of TLR7 and/or TLR8 have been developed and are under investigation for their therapeutic potential in various cancers. This guide focuses on a comparative analysis of this compound, Imiquimod, Resiquimod, and Motolimod.
Data Presentation
The following tables summarize the key characteristics and performance data of this compound and other selected TLR7/8 agonists.
Table 1: General Characteristics of Selected TLR Agonists
| Agonist | Target(s) | Chemical Class | Key Approved/Investigational Indications in Oncology |
| This compound | TLR7[2] | Pyrimidinone | Superficial Bladder Cancer, Carcinoma in Situ (CIS) of the bladder[3][4][5] |
| Imiquimod | TLR7 | Imidazoquinoline | Superficial Basal Cell Carcinoma, Actinic Keratosis |
| Resiquimod (R848) | TLR7/8 | Imidazoquinoline | Cutaneous T-cell lymphoma (orphan designation) |
| Motolimod (VTX-2337) | TLR8 | Benzazepine | Ovarian Cancer, Squamous Cell Carcinoma of the Head and Neck (in combination therapy) |
Table 2: In Vitro Activity of TLR Agonists
| Agonist | Assay System | Parameter | Result |
| This compound | Cellular Activation Assay | EC50 | 15 µM |
| Imiquimod | TLR7-HEK293 Reporter Assay | EC50 | ~1-5 µg/mL for stimulation |
| Resiquimod (R848) | hTLR7-HEK293 Reporter Assay | EC50 | 0.75 µM |
| hTLR8-HEK293 Reporter Assay | EC50 | >100 µM (weak agonist) | |
| Motolimod (VTX-2337) | hTLR8 Reporter Assay | EC50 | ~100 nM |
| hTLR7 Reporter Assay | EC50 | >10 µM (selective for TLR8) |
Table 3: In Vitro Cytokine Induction Profile in Human PBMCs
| Agonist | Key Cytokines Induced | Reference |
| This compound | IFN, IL-1 | |
| Imiquimod | IFN-α, TNF-α, IL-6, IL-12 | |
| Resiquimod (R848) | IFN-α, TNF-α, IL-6, IL-12 | |
| Motolimod (VTX-2337) | TNF-α, IL-12, G-CSF, MCP-1, MIP-1β |
Note: Direct comparison of EC50 values and cytokine profiles should be interpreted with caution due to variations in experimental assays and conditions across different studies.
Table 4: Clinical Efficacy of this compound in Bladder Cancer
| Study Phase | Patient Population | Treatment Regimen | Complete Response (CR) Rate | Reference |
| Phase II | Carcinoma in Situ (CIS) of the bladder | 3.0 g/day , 3 consecutive days/week | 61% (20/33 evaluable patients) | |
| Phase II (Late) | Carcinoma in Situ (CIS) of the bladder | 750 mg, 3 times/day, 3 consecutive days/week | 41.5% (17/41 evaluable patients) | |
| Phase I | Superficial Transitional Cell Cancer | Dose escalation | 23% (6/26 evaluable patients) | |
| Phase II | BCG-resistant CIS | 3.0 g/day , 3 consecutive days/week | 30% (14/47 BCG-resistant patients) |
Experimental Protocols
TLR7/8 Reporter Gene Assay
Objective: To determine the potency (EC50) of a test compound in activating human TLR7 or TLR8.
Methodology:
-
Cell Culture: Maintain HEK-293 cell lines stably transfected with human TLR7 or TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene. Culture cells in DMEM supplemented with 10% FBS, antibiotics, and appropriate selection agents (e.g., Puromycin, Blasticidin).
-
Assay Procedure:
-
Seed the HEK-Blue™ TLR7 or TLR8 cells into a 96-well plate at a density of 2.5 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (e.g., this compound, Imiquimod, Resiquimod, Motolimod) and a positive control (e.g., R848 for TLR7) in cell culture medium.
-
Add the diluted compounds to the respective wells and incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
For SEAP reporter, add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell supernatant and measure the optical density (OD) at 620-650 nm.
-
For luciferase reporter, add a luciferase substrate to the cells and measure luminescence using a luminometer.
-
-
Data Analysis: Plot the reporter activity against the compound concentration and determine the EC50 value using a non-linear regression curve fit.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To characterize the profile of cytokines and chemokines induced by TLR agonists in a primary human immune cell population.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation:
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^6 cells/well.
-
Add various concentrations of the TLR agonists to the wells and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants after the incubation period.
-
Measure the concentrations of various cytokines and chemokines (e.g., IFN-α, TNF-α, IL-6, IL-12, MCP-1, MIP-1β) using a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISA kits.
-
-
Data Analysis: Quantify the cytokine concentrations and compare the induction profiles between different TLR agonists.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of TLR agonists in a murine cancer model.
Methodology:
-
Animal Model: Use immunocompetent mice (e.g., BALB/c or C57BL/6) and a syngeneic tumor cell line (e.g., CT26 colon carcinoma, 4T1 breast cancer).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Treatment:
-
Once the tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, TLR agonist monotherapy, combination therapy).
-
Administer the TLR agonists via an appropriate route (e.g., oral gavage for this compound, intraperitoneal or intratumoral injection for others) at predetermined doses and schedules.
-
-
Efficacy Evaluation:
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
-
Data Analysis: Compare the tumor growth inhibition and survival rates between the different treatment groups.
Mandatory Visualization
Caption: TLR7 Signaling Pathway initiated by agonist binding.
Caption: Experimental workflow for TLR7 reporter gene assay.
References
- 1. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primmunerx.com [primmunerx.com]
- 3. Oral this compound immunotherapy of carcinoma in situ of the bladder: results of a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an orally active anticancer agent for superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auajournals.org [auajournals.org]
Bropirimine vs. Standard of Care for BCG-Unresponsive Non-Muscle Invasive Bladder Cancer: A Cost-Effectiveness Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bropirimine, an investigational oral immunomodulator, against the current standard of care for patients with Bacillus Calmette-Guérin (BCG)-unresponsive non-muscle invasive bladder cancer (NMIBC), with a focus on carcinoma in situ (CIS). This document synthesizes available clinical trial data, outlines experimental methodologies, and explores the mechanisms of action to inform research and development in this challenging therapeutic area.
Executive Summary
This compound, an oral TLR7 agonist and interferon inducer, has demonstrated clinical activity in patients with BCG-unresponsive NMIBC, a population with limited bladder-preserving treatment options. While direct head-to-head cost-effectiveness data for this compound against modern standard of care is unavailable due to its experimental status and lack of recent large-scale trials, this guide compiles the existing efficacy and safety data for this compound and compares it with the established therapeutic alternatives. The current standard of care for BCG-unresponsive NMIBC includes intravesical therapies such as nadofaragene firadenovec and sequential gemcitabine with docetaxel, systemic immunotherapy with pembrolizumab, and radical cystectomy. The potential for an oral, and therefore less invasive, treatment option like this compound warrants a thorough evaluation of its performance characteristics.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from clinical trials of this compound and the standard of care treatments for BCG-unresponsive NMIBC.
Table 1: Efficacy of this compound in BCG-Unresponsive Carcinoma in Situ (CIS)
| Study | Patient Population | Number of Evaluable Patients | Complete Response (CR) Rate | Median Response Duration |
| Sarosdy et al. | BCG-Resistant CIS | 47 | 30% (14/47) | >12 months (not reached) |
| Sarosdy et al. | BCG-Intolerant CIS | 18 | 39% (7/18) | >12 months (not reached) |
| Sarosdy et al. (Phase II) | BCG-Failure CIS | 12 | 50% (6/12) | >21 months |
Table 2: Efficacy of Standard of Care in BCG-Unresponsive NMIBC
| Treatment | Study | Patient Population | Number of Patients | Complete Response (CR) Rate |
| Pembrolizumab | KEYNOTE-057 | CIS ± papillary tumors | 96 | 41% at 3 months |
| Nadofaragene Firadenovec | Phase III | CIS ± papillary tumors | 157 | 53.4% at 3 months |
| Gemcitabine + Docetaxel | Multi-institutional retrospective | Recurrent NMIBC post-BCG | 276 | 52% high-grade recurrence-free survival at 2 years |
Table 3: Safety and Tolerability
| Treatment | Common Adverse Events | Grade ≥3 Adverse Events | Discontinuation Rate due to AEs |
| This compound | Flu-like symptoms (malaise, headache, fever), gastrointestinal symptoms (nausea, loss of appetite)[1] | Information not readily available | 15% in one study[2] |
| Pembrolizumab | Pruritus, fatigue, diarrhea, rash | Immune-mediated adverse reactions (e.g., pneumonitis, colitis) | 15% experienced grade 3 treatment-related adverse events in one trial. |
| Nadofaragene Firadenovec | Instillation site discharge, fatigue, bladder spasm, micturition urgency | 1.9% of patients experienced serious adverse reactions. | 1.9% |
| Gemcitabine + Docetaxel | Urinary urgency and frequency, bladder pain, hematuria | Low rate of Grade 3 or higher toxicity (<1% in one study) | <10% required treatment modifications in one report. |
Cost-Effectiveness Analysis
A formal cost-effectiveness analysis of this compound is not available in the published literature. Bladder cancer is recognized as one of the most expensive cancers to manage over a patient's lifetime, with significant costs associated with treatment, surveillance, and management of recurrence.
For the standard of care, several economic analyses have been conducted. Radical cystectomy, while a definitive treatment, carries substantial morbidity and costs. Newer bladder-preserving therapies also have high acquisition costs. For instance, the annual cost of pembrolizumab treatment is estimated to be around $150,000 per patient. A cost-effectiveness analysis of pembrolizumab for BCG-unresponsive CIS found it not to be cost-effective at its current price compared to radical cystectomy or salvage intravesical chemotherapy. In contrast, intravesical gemcitabine-docetaxel has been suggested to be a more cost-effective bladder-sparing option in some analyses.
Qualitative Cost-Effectiveness Considerations for this compound:
-
Oral Administration: As an oral agent, this compound could potentially reduce healthcare costs associated with intravesical instillation or intravenous infusion, such as clinic visits, procedural costs, and specialized personnel time.
-
Manufacturing and Pricing: The ultimate cost-effectiveness of this compound would heavily depend on its manufacturing cost and market price, which are currently unknown.
-
Efficacy in a High-Need Population: By providing a bladder-preserving option for patients who have failed or are intolerant to BCG, this compound could potentially offset the high costs of radical cystectomy and its associated complications and impact on quality of life.
Further health economic modeling would be necessary to formally assess the cost-effectiveness of this compound, incorporating its efficacy, safety profile, and projected cost.
Experimental Protocols
Phase II Trial of Oral this compound in BCG-Unresponsive Carcinoma in Situ
This section outlines a representative methodology based on published Phase II clinical trials of this compound.
1. Patient Population:
-
Histologically confirmed transitional cell carcinoma in situ (CIS) of the bladder.
-
Documented failure of or intolerance to at least one prior course of intravesical BCG therapy. BCG failure was defined as persistent or recurrent disease within a specified timeframe after adequate BCG treatment.
-
Patients were required to have a positive urine cytology and/or biopsy confirming CIS at study entry.
-
Adequate organ function (hematologic, renal, and hepatic) was required.
2. Treatment Regimen:
-
This compound was administered orally at a dose of 3.0 grams per day.
-
The daily dose was given for 3 consecutive days each week.
-
This weekly cycle was repeated for a total duration of up to one year.
3. Efficacy and Safety Assessments:
-
Efficacy: Response was assessed every 3 months (quarterly). Assessments included cystoscopy, bladder biopsies (including from suspicious areas and selected-site mappings), and urine cytology. A complete response (CR) was defined as the complete disappearance of all evidence of CIS on both biopsy and cytology.
-
Safety: Patients were monitored for adverse events at each study visit. Toxicity was graded according to standard criteria (e.g., SWOG toxicity criteria).
4. Statistical Analysis:
-
The primary endpoint was the complete response rate at a specified time point (e.g., 6 or 12 months).
-
Secondary endpoints included the duration of response, progression-free survival, and overall survival.
-
Confidence intervals were calculated for the response rates.
Mechanism of Action & Signaling Pathways
This compound Signaling Pathway
This compound is an immunomodulator that acts as a Toll-like receptor 7 (TLR7) agonist. Activation of TLR7 on immune cells, such as dendritic cells and macrophages, initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines, in turn, stimulate a downstream anti-tumor immune response.
Caption: this compound's mechanism of action via TLR7 activation.
Standard of Care Signaling Pathways
The standard of care for BCG-unresponsive NMIBC encompasses various mechanisms of action, from direct chemotherapy to sophisticated immunotherapies.
Pembrolizumab (Anti-PD-1 Therapy)
Pembrolizumab is a monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) on T-cells and its ligand, PD-L1, which can be expressed on tumor cells. By blocking this inhibitory checkpoint, pembrolizumab unleashes the anti-tumor activity of T-cells.
Caption: Pembrolizumab's mechanism of action by blocking the PD-1/PD-L1 axis.
Nadofaragene Firadenovec (Gene Therapy)
Nadofaragene firadenovec is a non-replicating adenoviral vector-based gene therapy that delivers the gene for interferon alfa-2b directly into the bladder urothelial cells. This leads to local production of interferon alfa-2b, which has direct anti-proliferative effects and stimulates an immune response against the tumor.
Caption: Mechanism of action of nadofaragene firadenovec gene therapy.
Gemcitabine and Docetaxel (Sequential Chemotherapy)
This combination chemotherapy regimen involves the sequential intravesical instillation of two cytotoxic agents with different mechanisms of action. Gemcitabine, a nucleoside analog, inhibits DNA synthesis, while docetaxel, a taxane, interferes with microtubule function, thereby inhibiting cell division.
Caption: Experimental workflow for sequential gemcitabine and docetaxel.
Conclusion
This compound represents a potentially valuable oral therapeutic option for BCG-unresponsive NMIBC, a condition with a significant unmet medical need. Its efficacy in clinical trials, particularly in patients who have failed prior BCG therapy, is promising. However, the lack of direct comparative efficacy data against current standards of care and the absence of cost-effectiveness analyses are significant limitations. The development of an effective oral agent could offer considerable advantages in terms of patient convenience and potentially reduced healthcare resource utilization. Further clinical investigation, including randomized controlled trials against current standards and comprehensive health economic assessments, are warranted to fully elucidate the role of this compound in the management of BCG-unresponsive NMIBC.
References
A Cross-Species Comparative Guide to Bropirimine Metabolism and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism and toxicity of Bropirimine across various species, supported by available experimental data. This compound, a potent immunomodulator, has been investigated for its antiviral and antineoplastic activities. Understanding its species-specific metabolic and toxicological profiles is crucial for the interpretation of preclinical data and the prediction of its effects in humans.
Executive Summary
This compound exhibits significant species-dependent differences in both its metabolism and toxicity. In humans, metabolism is primarily mediated by Cytochrome P450 1A2 (CYP1A2), leading to the formation of oxidative metabolites, and it also undergoes O-glucuronidation. While detailed metabolic pathways in rodents are not fully elucidated, studies indicate "markedly different pathways of metabolism in [the mouse] as compared to the rat," which likely contributes to the observed variations in genotoxicity.[1]
Toxicologically, this compound has shown a range of effects that differ between species. Developmental toxicity has been observed in rats at oral doses of 200 and 400 mg/kg, an effect linked to decreased progesterone levels.[2] Genotoxicity studies have yielded contrasting results, with positive findings in the mouse micronucleus assay, while rat bone marrow cytogenetic assays were negative at oral doses up to 6.73 g/kg.[1] In human clinical trials, the most common adverse effects are flu-like symptoms and gastrointestinal issues.
Data Presentation
Table 1: Comparative Metabolism of this compound
| Species | Primary Metabolic Pathway(s) | Key Enzymes | Major Metabolites | Reference(s) |
| Human | Oxidation, O-glucuronidation | CYP1A2, UGT1A1, UGT1A3, UGT1A9 | p-hydroxythis compound, m-hydroxythis compound, Dihydrodiol, this compound O-glucuronide | [3] |
| Rat | Not fully characterized, but differs from mouse. | Not fully characterized | Not fully characterized | [1] |
| Mouse | Not fully characterized, but differs from rat. | Not fully characterized | Not fully characterized |
Table 2: Comparative Toxicity of this compound
| Species | Route of Administration | Toxicity Endpoint | Observed Effect & Dose | Reference(s) |
| Human | Oral | Adverse Events (Clinical Trial) | Flu-like symptoms (malaise, headache, fever), Gastrointestinal symptoms (loss of appetite). | |
| Rat | Oral | Developmental Toxicity | Embryolethality at 200 and 400 mg/kg. | |
| Oral | Genotoxicity (Chromosome Aberration) | Negative up to 6.73 g/kg. | ||
| Oral | Anti-tumor Studies | 250 mg/kg used. | ||
| Mouse | Oral | General Toxicity (in anti-tumor study) | Marginal body-weight reduction at 2000 mg/kg. No adverse effects at 1000 mg/kg. | |
| Oral | Genotoxicity (Micronucleus Test) | Positive. |
Note: Specific LD50 values for this compound across different species were not available in the reviewed literature.
Signaling Pathways
This compound-Induced Immune Response
This compound's immunomodulatory effects are primarily mediated through its action as a Toll-like receptor 7 and 8 (TLR7/8) agonist. Activation of TLR7/8 initiates a downstream signaling cascade via the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), resulting in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines like TNF-α. These cytokines, in turn, enhance the cytotoxic activity of natural killer (NK) cells, contributing to the anti-tumor effects of this compound.
References
- 1. Comparative mutagenicity testing of this compound, 3. This compound does not induce cytogenetic damage in vivo in the rat but does produce micronuclei in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variability in the developmental toxicity of this compound with the day of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Human biotransformation of this compound. Characterization of the major this compound oxidative metabolites formed in vitro. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Bropirimine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of the experimental anticancer agent Bropirimine is a critical component of laboratory safety and environmental responsibility. Due to its classification as a hazardous substance with potential reproductive toxicity, stringent disposal procedures must be followed to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste.
This compound is an experimental drug with anti-cancer and antiviral properties.[1] As a hazardous chemical, it is suspected of causing damage to fertility or an unborn child.[2] Therefore, all waste streams containing this compound must be treated as hazardous waste. Standard laboratory practice for hazardous waste, particularly for antineoplastic agents, dictates that it must not be disposed of with general household garbage or released into the sewage system.[2] Disposal must be conducted through an approved and licensed waste disposal plant in accordance with all federal, state, and local regulations.[3]
This compound: Key Chemical and Safety Data
A summary of essential quantitative data for this compound is provided below to inform handling and disposal procedures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN₃O | Cayman Chemical SDS |
| CAS Number | 56741-95-8 | Cayman Chemical SDS |
| Hazard Statement | H361: Suspected of damaging fertility or the unborn child | Cayman Chemical SDS |
| Disposal Recommendation | P501: Dispose of contents/container to an approved waste disposal plant | Sigma-Aldrich SDS |
Step-by-Step Disposal Procedures for this compound
The following protocols outline the necessary steps for the safe segregation and disposal of various forms of this compound waste generated in a laboratory setting. These procedures are based on general guidelines for the disposal of antineoplastic and hazardous drugs.[4]
Unused or Expired this compound (Bulk Waste)
Bulk quantities of unused or expired this compound, whether in solid form or in solution, are considered bulk hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containment: Place the original container with the unused this compound into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound.
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Reproductive Hazard").
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.
Contaminated Labware and Personal Protective Equipment (Trace Waste)
Items with minimal residual contamination, such as empty vials, pipette tips, gloves, and bench paper, are considered trace hazardous waste.
-
Segregation: Collect all trace-contaminated solid waste in a designated, puncture-resistant container lined with a heavy-duty plastic bag. This container should be specifically for antineoplastic or cytotoxic waste.
-
Labeling: Clearly label the container as "Trace Chemotherapy Waste" or "Antineoplastic Waste" in accordance with institutional policy.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated chemotherapy sharps container.
-
Disposal: Once the container is full, seal it securely and arrange for disposal through your institution's hazardous waste program.
Liquid Waste from Experiments (Bulk Aqueous/Solvent Waste)
Aqueous or solvent-based solutions containing this compound must be collected as bulk liquid hazardous waste.
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle). Do not mix with other liquid waste streams.
-
Containment: Ensure the waste container is properly sealed to prevent spills or evaporation.
-
Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," and an accurate estimation of its concentration and the solvent used.
-
Storage: Store the liquid waste container in secondary containment to prevent spills.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste program.
Decontamination of Work Surfaces
After handling this compound, it is essential to decontaminate all work surfaces to prevent cross-contamination and exposure.
-
Cleaning Solution: Use a detergent solution to wash the surfaces, followed by a rinse with a suitable solvent like 70% isopropyl alcohol.
-
Procedure: Wear appropriate personal protective equipment (PPE), including double gloves and a lab coat. Wipe the surfaces in a unidirectional motion, from cleaner to more contaminated areas.
-
Waste Disposal: All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as trace hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the segregation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) for this compound before handling.
References
Personal protective equipment for handling Bropirimine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling of Bropirimine. The following procedural guidance is designed to ensure the safety of all personnel and to provide clear, actionable steps for the operational use and disposal of this compound.
This compound is classified as a substance suspected of damaging fertility or the unborn child.[1] Adherence to the safety protocols outlined below is mandatory to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against exposure and must be chosen based on the specific handling procedure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Unpacking and Storage | - Gloves: 2 pairs of chemotherapy-grade, powder-free gloves (e.g., Nitrile, ASTM D6978-05 compliant).[1] The outer glove should be worn over the gown cuff. |
| - Gown: Disposable, impermeable gown.[1] | |
| Weighing and Aliquoting (in a containment device) | - Gloves: 2 pairs of chemotherapy-grade, powder-free gloves (e.g., Nitrile).[1] Change gloves every 30 minutes or immediately upon contamination.[1] |
| - Gown: Disposable, impermeable gown. | |
| - Eye Protection: Safety glasses or goggles. | |
| - Respiratory Protection: N95 or higher-rated respirator if there is a risk of aerosol generation. | |
| Handling Solutions | - Gloves: 2 pairs of chemotherapy-grade, powder-free gloves (e.g., Nitrile). |
| - Gown: Disposable, impermeable gown. | |
| - Eye Protection: Face shield and safety goggles to protect against splashes. | |
| Spill Cleanup | - Gloves: 2 pairs of heavy-duty, chemical-resistant gloves (e.g., Nitrile). |
| - Gown: Impermeable gown. | |
| - Eye Protection: Chemical splash goggles and a face shield. | |
| - Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is required. | |
| - Foot Protection: Disposable shoe covers. | |
| Waste Disposal | - Gloves: 2 pairs of chemotherapy-grade, powder-free gloves (e.g., Nitrile). |
| - Gown: Disposable, impermeable gown. | |
| - Eye Protection: Safety glasses or goggles. |
Operational Plan
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following step-by-step guidance should be followed for all procedures involving this compound.
Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Before handling the package, put on a lab coat and a single pair of nitrile gloves.
-
Transport: Transport the unopened package to the designated storage area.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area. The storage temperature should be as recommended by the manufacturer.
Preparation and Handling
-
Designated Area: All handling of this compound powder or solutions must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to prevent airborne exposure.
-
Assemble Materials: Gather all necessary equipment and reagents before starting the procedure.
-
Don Full PPE: Wear the appropriate PPE as outlined in the table above.
-
Weighing: If weighing the solid form, do so on a tared weigh boat within a containment device. Use tools dedicated to this compound handling to avoid cross-contamination.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Segregation: Segregate all this compound waste from other laboratory waste streams.
-
Waste Containers: Use designated, sealed, and clearly labeled hazardous waste containers.
-
PPE Disposal: After handling, remove the outer pair of gloves and the gown. Then remove the inner pair of gloves. Dispose of all PPE as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-resistant container.
-
Solid Waste: Collect all solid waste, including contaminated vials, pipette tips, and paper towels, in a designated solid waste container.
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.
Spill Response Plan
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
Immediate Actions
-
Alert Others: Immediately alert personnel in the vicinity of the spill.
-
Evacuate Area: Evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, assess the nature and extent of the spill.
Cleanup Procedure
-
Assemble Spill Kit: Obtain the designated hazardous drug spill kit.
-
Don PPE: Put on the full PPE suite for spill cleanup as detailed in the PPE table.
-
Contain the Spill:
-
Liquids: Cover the spill with absorbent pads, working from the outside in.
-
Solids: Gently cover the powder with wetted absorbent material to avoid raising dust.
-
-
Clean the Area:
-
Carefully collect all contaminated absorbent materials and any broken glass with forceps and place them into the designated cytotoxic waste container.
-
Clean the spill area three times with a detergent solution, followed by a rinse with clean water.
-
-
Dispose of Waste: All materials used for cleanup are to be disposed of as hazardous waste.
-
Doff PPE: Remove PPE in the reverse order it was put on, ensuring no contact with the contaminated exterior. Dispose of all PPE as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water.
-
Report: Report the incident to the laboratory supervisor and the institutional safety office.
This compound Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
